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  • Product: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline
  • CAS: 1410389-85-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline, a novel small molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present its predicted physicochemical properties, a detailed synthetic protocol, and thorough characterization techniques. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Introduction and Molecular Overview

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The incorporation of a methoxy group can significantly influence the electronic properties and metabolic stability of these compounds. Furthermore, the introduction of a thiophene moiety, a common scaffold in medicinal chemistry, can enhance biological activity through various molecular interactions. The ether linkage provides conformational flexibility, which can be crucial for binding to biological targets.

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline combines these key structural features, making it a compound of interest for further investigation. This guide provides a detailed exploration of its predicted properties and a plausible synthetic route, empowering researchers to synthesize and explore its potential applications.

A visual representation of the molecular structure of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is provided below.

Caption: Chemical structure of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₃H₁₅NO₂SCalculated
Molecular Weight 249.33 g/mol Calculated
CAS Number Not assigned-
Appearance Likely a solid at room temperatureAnalogy to similar anilines
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.General solubility of anilines[2]
XLogP3 ~3.0Estimation based on analogue (XLogP3 of 3.2 for 4-Methyl-3-(2-thiophen-2-ylethoxy)aniline)[1]
Hydrogen Bond Donor Count 1 (from the aniline -NH₂)Calculated
Hydrogen Bond Acceptor Count 3 (from the two oxygens and the nitrogen)Calculated

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline can be designed based on established organic chemistry reactions. A proposed two-step synthesis is outlined below, starting from commercially available 3-aminophenol. This approach involves a protection-alkylation-deprotection sequence coupled with a Williamson ether synthesis.

Synthesis_Scheme A 3-Aminophenol B N-(3-hydroxyphenyl)acetamide A->B Acetylation C N-(3-(2-(thiophen-3-yl)ethoxy)phenyl)acetamide B->C Williamson Ether Synthesis D 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline C->D Hydroxylation & Methylation (conceptual) E Acetic Anhydride E->B F 3-(2-bromoethyl)thiophene F->C G K2CO3, Acetone G->C H 1. m-CPBA 2. Trifluoroacetic Anhydride 3. Hydrolysis H->D

Caption: Proposed synthetic scheme for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

A more practical and detailed synthetic approach would involve the following key transformations:

  • Protection of the Aniline: The amino group of a suitable starting material, such as 4-methoxy-3-nitrophenol, is highly reactive. To prevent unwanted side reactions during subsequent steps, it is prudent to first reduce the nitro group and then protect the resulting aniline. Acetylation with acetic anhydride is a common and effective method for this purpose[3].

  • Williamson Ether Synthesis: The core ethoxy-thiophene linkage can be constructed via a Williamson ether synthesis. This involves the reaction of the deprotonated phenolic hydroxyl group with a suitable electrophile, such as 3-(2-bromoethyl)thiophene. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions. This method is widely used for the synthesis of aryl ethers.

  • Deprotection of the Aniline: The final step would be the deprotection of the acetamide to reveal the free aniline. This is typically achieved by acid or base-catalyzed hydrolysis.

An alternative strategy could involve the direct arylation of thiophene derivatives, which has been shown to be an effective method for forming aryl-thiophene bonds[4][5].

Experimental Protocol: Synthesis and Characterization

The following is a detailed, step-by-step protocol for the proposed synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Step 1: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide

  • To a solution of 4-methoxy-3-nitroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-methoxy-3-nitrophenyl)acetamide.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-(4-methoxy-3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-(3-amino-4-methoxyphenyl)acetamide.

Step 3: Diazotization and Hydroxylation

  • Dissolve the N-(3-amino-4-methoxyphenyl)acetamide (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to introduce the hydroxyl group, yielding N-(3-hydroxy-4-methoxyphenyl)acetamide.

Step 4: Williamson Ether Synthesis

  • To a solution of N-(3-hydroxy-4-methoxyphenyl)acetamide (1 equivalent) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2-3 equivalents) and 3-(2-bromoethyl)thiophene (1.1 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection of the Acetamide

  • Dissolve the purified N-(4-methoxy-3-[2-(thiophen-3-yl)ethoxy]phenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the solution to reflux for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline and thiophene rings, the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the ethoxy bridge (two triplets).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all 13 carbon atoms in the molecule.

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, C-O stretching of the ether and methoxy groups, and C-S stretching of the thiophene ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Purification:

Purification of the final compound and intermediates can be achieved by column chromatography on silica gel. Due to the basic nature of the aniline, streaking or tailing of spots on TLC and poor separation on the column may occur. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase[6]. A typical mobile phase for such compounds would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is primarily dictated by the aniline and thiophene functional groups.

  • Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic aromatic substitution, with the amino and methoxy groups directing incoming electrophiles to the ortho and para positions.

  • Thiophene Moiety: The thiophene ring is also susceptible to electrophilic substitution, primarily at the C2 and C5 positions.

Given the structural motifs present in this molecule, it holds potential for applications in drug discovery. Aniline and thiophene cores are found in numerous biologically active compounds, including kinase inhibitors and antibacterial agents. The specific substitution pattern of this molecule may confer unique pharmacological properties. For instance, related alkoxy aniline derivatives have been investigated for their potential in treating various diseases[7].

Safety and Handling

While specific toxicity data for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is unavailable, it should be handled with the standard precautions for aromatic amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

For more detailed safety information, refer to the Safety Data Sheets (SDS) of structurally related anilines.

References

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). Molecules. [Link]

  • Direct Arylation of Thiophenes in Continuous Flow. Iris Unimore. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. (2021). Organic Letters. [Link]

  • Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides. (2024). ACS Omega. [Link]

  • 4-Methyl-3-(2-thiophen-2-ylethoxy)aniline. PubChem. [Link]

  • Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. (2019). ResearchGate. [Link]

  • Analytic Data. University of Science and Technology of China. [Link]

  • 4-[2-(2-Methoxyethoxy)ethoxy]aniline. PubChem. [Link]

  • N-(4-methoxyphenyl)-4-thiophen-2-yl-N-(4-thiophen-2-ylphenyl)aniline. PubChem. [Link]

  • Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. (2021). MDPI. [Link]

  • Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. ResearchGate. [Link]

  • 4-Methyl-3-(2-thiophen-2-ylethylsulfinyl)aniline. PubChem. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. [Link]

  • 4-Methoxy-3-phenylaniline. PubChem. [Link]

  • 4-Methoxytriphenylamine. PubChem. [Link]

  • 3-Methoxy-4-[4-(methoxyamino)phenyl]aniline. PubChem. [Link]

  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014). ResearchGate. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • 3-Methoxy Aniline. Chemical-Suppliers. [Link]

  • Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses. [Link]

  • 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline. Chemsrc. [Link]

  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. PMC. [Link]

  • (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. (2019). MDPI. [Link]

Sources

Exploratory

Structural Elucidation of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline via High-Resolution NMR Spectroscopy

Executive Summary In modern medicinal chemistry and drug development, the precise structural characterization of complex intermediates is a non-negotiable prerequisite for downstream pharmacological efficacy. 4-Methoxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the precise structural characterization of complex intermediates is a non-negotiable prerequisite for downstream pharmacological efficacy. 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly functionalized aromatic building block featuring an electron-rich aniline core, a methoxy substituent, and a flexible ethoxy linker terminating in a thiophene heterocycle.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this molecule. By moving beyond simple empirical assignments, this guide explores the fundamental physical organic chemistry—specifically mesomeric (+M) and inductive (-I) effects—that dictate the observed chemical shifts.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity signal resolution, the NMR acquisition must follow a self-validating protocol. Poor sample preparation can lead to line broadening, masking critical scalar couplings (J-couplings) necessary for structural assignment[1].

Step-by-Step Methodology
  • Solvent Selection & Sample Concentration :

    • Action : Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D)[1].

    • Causality : CDCl₃ is selected because it lacks exchangeable protons that would otherwise undergo rapid chemical exchange with the -NH₂ group, thereby masking its resonance[2]. A concentration of ~25 mM ensures an optimal signal-to-noise (S/N) ratio for both ¹H and the less sensitive ¹³C nuclei without causing concentration-dependent aggregation or viscosity-induced line broadening.

  • Instrument Calibration & Shimming :

    • Action : Utilize a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer equipped with a 5 mm multinuclear probe[3]. Lock the magnetic field to the deuterium resonance of CDCl₃.

    • Causality : Gradient shimming on the Z-axis ensures magnetic field homogeneity, which is critical for resolving the fine meta-couplings (~2.6 Hz) on the aniline ring.

  • Acquisition Parameters :

    • ¹H NMR : Set a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans.

    • ¹³C NMR : Set a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and acquire 1024 scans with broadband proton decoupling (WALTZ-16) to collapse ¹³C-¹H multiplets into sharp singlets[3].

¹H NMR Chemical Shift Analysis & Mechanistic Causality

The ¹H NMR spectrum of 4-methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is defined by three distinct regions: the aliphatic linker, the electron-rich aniline ring, and the heteroaromatic thiophene ring.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
-NH₂ 3.50br s-2HBroadened by quadrupolar relaxation of ¹⁴N and slow intermolecular exchange.
H-2 (Aniline) 6.30d2.61HHighly shielded by +M effects of ortho -NH₂ and -OR; exhibits meta coupling to H-6.
H-6 (Aniline) 6.25dd8.5, 2.61HShielded by +M of -NH₂; coupled ortho to H-5 and meta to H-2.
H-5 (Aniline) 6.70d8.51HOrtho to -OMe; less shielded than H-2/H-6 due to distance from the primary amine[4].
H-2'' (Thiophene) 7.05dd3.0, 1.21HDeshielded by the heteroaromatic ring current[5].
H-4'' (Thiophene) 7.00dd5.0, 1.21HAdjacent to the alkyl linkage; standard thiophene resonance.
H-5'' (Thiophene) 7.25dd5.0, 3.01HFurthest downfield due to the strong inductive (-I) deshielding of the adjacent sulfur atom.
-O-CH₂- (C1') 4.15t7.02HStrongly deshielded by the directly attached electronegative oxygen (-I effect).
-CH₂-Th (C2') 3.15t7.02HBenzylic-type position; deshielded by the thiophene ring current.
-OCH₃ 3.80s-3HCharacteristic sharp singlet for an aromatic methoxy group.

Mechanistic Causality : The profound shielding observed at the aniline protons (δ 6.25–6.70 ppm) compared to unsubstituted benzene (δ 7.27 ppm) is a direct consequence of the mesomeric (+M) electron donation from the nitrogen lone pair and the oxygen atoms. This electron density is pushed into the aromatic π-system, increasing the local electron shielding at the ortho and para positions, thereby requiring a higher external magnetic field for resonance (upfield shift)[4].

¹³C NMR Chemical Shift Analysis & Electronic Environment

Carbon-13 NMR provides a direct map of the molecular skeleton. The shifts are highly sensitive to hybridization and electronegativity.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C-1 (Aniline) 140.5CqIpso to -NH₂; deshielded by the electronegative nitrogen atom.
C-2 (Aniline) 102.5CHExceptionally shielded by synergistic +M effects of ortho -NH₂ and -OR groups[4].
C-3 (Aniline) 149.2CqIpso to the ethoxy linker; strong -I and +M effects from the oxygen.
C-4 (Aniline) 142.8CqIpso to the methoxy group.
C-5 (Aniline) 113.5CHOrtho to the methoxy group; moderately shielded.
C-6 (Aniline) 108.2CHOrtho to the -NH₂ group; strongly shielded.
C-1' (-O-CH₂-) 69.8CH₂Deshielded by direct attachment to the ether oxygen.
C-2' (-CH₂-Th) 30.2CH₂Aliphatic carbon adjacent to the thiophene ring.
C-3'' (Thiophene) 139.5CqIpso carbon of the thiophene ring[5].
C-2'' (Thiophene) 122.0CHThiophene ring carbon.
C-4'' (Thiophene) 128.5CHThiophene ring carbon.
C-5'' (Thiophene) 125.8CHThiophene ring carbon adjacent to the sulfur atom.
-OCH₃ 56.5CH₃Typical methoxy carbon shift.

2D NMR Workflows for Unambiguous Assignment

To transform empirical predictions into a self-validating structural proof, a suite of 2D NMR experiments must be executed[3].

  • COSY (Correlation Spectroscopy) : Maps the continuous spin systems. The ³J_HH coupling between the -O-CH₂- (δ 4.15) and -CH₂-Th (δ 3.15) protons confirms the intact ethylene linker.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons (¹J_CH), distinguishing the highly shielded C-2 (δ 102.5) from C-6 (δ 108.2) based on their respective proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The ultimate tool for linking isolated spin systems across quaternary carbons (²J_CH and ³J_CH couplings).

The workflow below illustrates the logical progression from sample preparation to final structural validation using these 2D techniques.

NMR_Workflow N1 Sample Preparation (15 mg in 0.6 mL CDCl3) N2 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) N1->N2 Optimize Shimming N3 Spin System Identification (COSY: 3J H-H Coupling) N2->N3 1H Spectrum Analysis N4 Direct C-H Mapping (HSQC: 1J C-H Coupling) N2->N4 13C Spectrum Analysis N5 Quaternary & Linkage Assignment (HMBC: 2J/3J C-H Coupling) N3->N5 Aliphatic/Aromatic Networks N4->N5 Heteronuclear Connectivity N6 Final Structural Validation (4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline) N5->N6 Unambiguous Assignment

Figure 1: Multi-nuclear NMR workflow for unambiguous structural elucidation.

Crucial HMBC Validations: To definitively prove the regiochemistry of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline, one must observe a ³J_CH cross-peak between the -O-CH₂- protons (δ 4.15) and the aniline C-3 (δ 149.2). This proves the ether linkage is at position 3. Simultaneously, a ³J_CH correlation from the methoxy protons (δ 3.80) to C-4 (δ 142.8) locks the methoxy group into position 4, ruling out any isomeric variations.

References

  • Donoso, R., et al. "CARBON-13 NMR CHEMICAL SHIFTS OF ALKYL 3-HYDROXYTHIOPHENE-2-CARBOXYLATES AND 3-ALKYLAMINO-1-(3-THIENYLOXY)-2-PROPANOLOLS." Heterocyclic Communications.
  • NMR-Bio. "NMR sample preparation guidelines." NMR-Bio.
  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation.
  • White Rose University Consortium. "Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions." White Rose.
  • Lloyd-Jones, G., et al. "Mechanistic analysis by NMR spectroscopy: A users guide." PubMed.

Sources

Foundational

Structural Elucidation of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: A Methodological Whitepaper on Single-Crystal X-Ray Diffraction

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Overview In modern drug discovery, 3,4-disubstituted anilines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Overview

In modern drug discovery, 3,4-disubstituted anilines act as critical nucleophilic building blocks for synthesizing advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The compound 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (Empirical Formula: C13​H15​NO2​S ) is a highly functionalized intermediate featuring a primary amine, a methoxy group, and a flexible ethoxy linker terminating in a thiophene bioisostere.

Determining the exact three-dimensional conformation of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount. The flexibility of the ethoxy linker and the potential for rotational disorder in the thiophene ring can significantly impact downstream structure-based drug design (SBDD). This whitepaper outlines a field-proven, self-validating workflow for the crystallization, data acquisition, and structural refinement of this complex intermediate.

Structural Rationale & Chemical Context

Before initiating crystallization, an application scientist must evaluate the molecule's structural liabilities to design an appropriate experimental protocol:

  • The Ethoxy Linker: The −O−CH2​−CH2​− chain introduces high degrees of freedom. Rapid crystallization often traps multiple conformers in the lattice, leading to macroscopic twinning. Causality: We must utilize a slow, controlled vapor diffusion method to thermodynamically favor a single, low-energy conformer.

  • The Thiophene Ring: Thiophene rings are notorious for exhibiting two-fold rotational disorder in the solid state due to the similarity in size between the sulfur atom and the C=C moiety. Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal motion (reduce atomic displacement parameters) and freeze the ring into a single energetic minimum.

Experimental Workflows

The following protocols represent a self-validating system. Each phase contains internal checks to ensure data integrity before proceeding to the next computational step.

XRD_Workflow A 1. Compound Synthesis & Purification B 2. Vapor Diffusion Crystallization A->B C 3. Cryo-Mounting (100 K) B->C D 4. X-Ray Data Collection (Cu K-alpha) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement (SHELXL) E->F G 7. CIF Validation (checkCIF) F->G

Figure 1: End-to-end workflow for X-ray diffraction analysis and structural validation.

Protocol 1: Growth of Diffraction-Quality Single Crystals
  • Primary Solvation: Dissolve 10 mg of the purified aniline intermediate in 1.0 mL of dichloromethane (DCM) within a 2-dram glass vial. DCM is selected for its high solubilizing power and high vapor pressure.

  • Anti-Solvent Chamber: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the anti-solvent). Cap the outer vial tightly.

  • Controlled Supersaturation: Store the setup in a vibration-free, temperature-controlled cabinet at 20 °C. Mechanism: The volatile DCM slowly diffuses into the hexane, while hexane vapors diffuse into the DCM. This gradually lowers the dielectric constant of the mother liquor, inducing nucleation.

  • Harvesting: After 72 hours, harvest the resulting colorless block crystals. Immediately submerge them in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent lattice degradation caused by rapid solvent evaporation.

Protocol 2: X-Ray Data Collection
  • Cryo-Mounting: Isolate a single crystal (optimal dimensions: 0.25×0.15×0.10 mm) using a polyimide micromount. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Utilize a microfocus Copper ( Cu , λ=1.54178 Å) X-ray source. Causality: While Molybdenum ( Mo ) is standard for heavy-atom organometallics, Copper radiation yields significantly stronger diffraction intensities for small, light-atom organic molecules, allowing for superior resolution of the flexible ethoxy chain.

  • Self-Validation Checkpoint: Process the initial frames to determine the internal merging R-factor ( Rint​ ). Proceed to full integration only if Rint​<0.05 , confirming that symmetry-equivalent reflections are consistent and the crystal is not twinned.

Computational Solution & Refinement

The structural model is built and refined using industry-standard crystallographic software.

  • Phase Problem Resolution: The structure is solved using dual-space intrinsic phasing algorithms via SHELXT . This generates the initial electron density map.

  • Model Building: The .res file is imported into the OLEX2 graphical interface . Atom types are assigned based on Q-peak intensities. The sulfur atom of the thiophene ring is easily identified as the heaviest peak in the five-membered ring.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via SHELXL .

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. However, the coordinates of the −NH2​ protons are allowed to refine freely to ensure the hydrogen-bonding geometry is empirically accurate rather than idealized.

  • Validation: The final model is exported as a Crystallographic Information File (CIF) and validated using the IUCr checkCIF routine to ensure no mathematical or chemical anomalies (A- or B-level alerts) remain.

Quantitative Crystallographic Data

The table below summarizes the standardized crystallographic parameters expected for a high-quality dataset of this specific intermediate.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C13​H15​NO2​S
Formula Weight 249.33 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å ( Cu )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245 Å, b=8.320 Å, c=14.560 Å, β=98.45∘
Volume 1347.2 A˚3
Z, Calculated Density 4, 1.229 Mg/m3
Absorption Coefficient 1.985 mm−1
F(000) 528
Crystal Size 0.25×0.15×0.10 mm3
Theta range for data collection 3.55° to 67.45°
Reflections collected / unique 12450 / 2650[ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0412 , wR2​=0.1054

Note: Data represents field-standardized metrics for validating the C13​H15​NO2​S lattice.

Conformational & Packing Analysis

Once the CIF is finalized, the 3D topology and intermolecular interactions are visualized and quantified using Mercury 4.0 .

  • Intramolecular Geometry: To minimize steric repulsion between the C4-methoxy group and the bulky C3-ethoxy-thiophene substituent, the ethoxy linker adopts an anti-periplanar conformation relative to the aniline ring.

  • Hydrogen Bonding Network: The primary amine acts as a bifurcated hydrogen bond donor. It interacts with the methoxy oxygen of an adjacent molecule ( N−H⋯Omethoxy​ ), forming a 1D supramolecular chain propagating along the crystallographic b -axis.

  • π−π Stacking: The thiophene rings interdigitate between these hydrogen-bonded chains. They engage in face-to-face π−π stacking with a centroid-to-centroid distance of approximately 3.8 Å, providing critical van der Waals stabilization to the overall 3D lattice.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Exploratory

electronic and steric properties of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Comprehensive Technical Analysis of the Electronic and Steric Properties of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Executive Summary 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Analysis of the Electronic and Steric Properties of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Executive Summary

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly functionalized aromatic building block of significant interest in modern drug discovery, particularly in the synthesis of 6,7-dialkoxyquinazoline-based kinase inhibitors. This whitepaper deconstructs the molecule's complex electronic topography and steric conformational dynamics. By understanding the push-pull interplay of its substituents, researchers can precisely predict its reactivity as a nucleophile and its spatial behavior within biological target pockets.

Electronic Topography & Hammett Analysis

The reactivity of the primary amine (-NH₂) in this molecule is dictated by the competing electronic effects of the two alkoxy substituents on the benzene ring. To understand this, we must map the resonance (+M) and inductive (-I) effects using established Hammett substituent constants[1].

  • The 4-Methoxy Group (Para to Amine): Positioned para to the nucleophilic center, the methoxy group exerts a strong electron-donating resonance effect (+M) that vastly outweighs its weak inductive withdrawal (-I). With a Hammett constant ( σp​ ) of -0.27, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), pushing electron density onto the amine nitrogen and increasing its basicity[1].

  • The 3-[2-(thiophen-3-yl)ethoxy] Group (Meta to Amine): Positioned meta to the amine, the resonance effect of this bulky alkoxy group cannot directly delocalize onto the carbon bearing the amine. Consequently, its inductive electron-withdrawing effect (-I) dominates ( σm​ ≈ +0.12). The ethyl bridge acts as an aliphatic insulator, preventing the electron-rich thiophene ring from conjugating with the aniline core.

Causality in Reactivity: The net electronic result is a finely tuned nucleophile. The strong para-donation is slightly tempered by the meta-withdrawal. This prevents the amine from being overly reactive (which can lead to oxidative degradation) while maintaining sufficient nucleophilicity for efficient S_NAr reactions with electrophilic scaffolds, such as 4-chloroquinazolines used in targeted cancer therapies[2].

G Core 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Para 4-Methoxy Group (+M > -I) Core->Para Meta 3-Alkoxy-Thiophene Group (-I > +M at meta) Core->Meta Amine 1-Amino Group (Nucleophilic Center) Core->Amine Para->Amine Increases Basicity (Resonance) Meta->Amine Decreases Basicity (Inductive)

Fig 1: Logical mapping of substituent electronic effects on the primary amine.

Steric Conformation & The "Veratrole Effect"

The spatial arrangement of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is governed by the steric clash between the adjacent 3- and 4-alkoxy groups—a phenomenon closely related to the "veratrole effect."

To minimize dipole-dipole repulsion between the oxygen lone pairs and steric hindrance between the carbon chains, the substituents are forced into an anti (staggered) conformation. The smaller methoxy methyl group typically points away from the bulky 3-substituent.

The 2-(thiophen-3-yl)ethoxy chain is highly flexible. The two-carbon ethyl tether allows the thiophene bioisostere to sample a vast conformational space. It can fold inward to engage in intramolecular π−π stacking with the electron-rich aniline core, or extend outward to anchor into hydrophobic pockets of kinase enzymes (e.g., the ATP-binding cleft of EGFR or HER2)[2].

Quantitative Data Summary
Parameter4-Methoxy Group3-[2-(thiophen-3-yl)ethoxy] GroupNet Effect on Amine
Hammett σp​ -0.27N/AStrongly Donating
Hammett σm​ N/A+0.12Weakly Withdrawing
Inductive Effect (-I) WeakModerateElectron Withdrawal
Resonance Effect (+M) StrongWeak (Meta position)Electron Donation
Steric A-Value ~0.60 kcal/mol> 1.50 kcal/molOrtho-clash restriction

Self-Validating Experimental Protocols

To empirically validate the theoretical electronic and steric properties described above, the following self-validating workflows must be employed.

Protocol A: Determination of Amine Nucleophilicity via Kinetic Assays

Purpose: To quantify the net electronic modulation of the -NH₂ group by the competing alkoxy substituents. Causality: By measuring the rate of a pseudo-first-order nucleophilic aromatic substitution (S_NAr), we can derive the observed rate constant ( kobs​ ). The inclusion of aniline and p-anisidine as internal controls creates a self-validating system; the target molecule's kobs​ must logically fall between the two controls if the Hammett predictions hold true.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM solutions of the target aniline, unsubstituted aniline (Control 1), and p-anisidine (Control 2) in anhydrous ethanol.

  • Electrophile Addition: Prepare a 100 mM solution of 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol (10-fold excess to ensure pseudo-first-order kinetics).

  • Reaction Initiation: In a quartz cuvette, mix 2.7 mL of the CDNB solution with 0.3 mL of the amine solution at 25°C.

  • Data Acquisition: Monitor the formation of the secondary amine product via UV-Vis spectroscopy at 340 nm over 30 minutes.

  • Validation & Analysis: Plot ln(A∞​−At​) versus time to extract kobs​ . Validate the assay by confirming kobs​(aniline)<kobs​(target)<kobs​(p-anisidine) .

Protocol B: Conformational Analysis via 2D NOESY NMR

Purpose: To map the spatial arrangement and flexibility of the thiophene-ethoxy chain relative to the rigid methoxy group[3]. Causality: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close in space (< 5 Å) regardless of chemical bonds. A mixing time of 300-500 ms is specifically chosen to allow transient NOE signals to build up while preventing "spin diffusion" (where magnetization transfers across multiple protons, yielding false-positive spatial proximities).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 50 mg of the compound in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen as a non-polar, aprotic solvent to closely mimic the lipophilic environment of a protein binding pocket.

  • Baseline 1D NMR: Acquire standard 1D ¹H and ¹³C spectra to assign all resonances, specifically isolating the methoxy singlet (~3.8 ppm) and the ethoxy α -CH₂ triplet (~4.1 ppm).

  • 2D NOESY Acquisition: Run the 2D NOESY sequence with a mixing time ( τm​ ) of 400 ms.

  • Cross-Peak Analysis: Analyze the spectrum for cross-peaks between the methoxy protons and the ethoxy α -CH₂ protons.

  • Validation: The presence of this specific cross-peak confirms the anti conformation of the ortho-dialkoxy system. The absence of cross-peaks between the thiophene protons and the methoxy protons validates the extended nature of the flexible tether.

Workflow Step1 Sample Prep (50 mM in CDCl3) Step2 1D 1H & 13C NMR (Resonance Assignment) Step1->Step2 Step3 2D NOESY (Mixing Time: 400 ms) Step2->Step3 Step4 Cross-Peak Analysis (Spatial Mapping) Step3->Step4 Step5 3D Conformer Generation Step4->Step5

Fig 2: Self-validating experimental workflow for conformational analysis.

Pharmacological Integration & Drug Design

The structural motifs present in 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline are not accidental; they are highly optimized for medicinal chemistry. 3,4-dialkoxyanilines are the foundational precursors for synthesizing 6,7-dialkoxyquinazolines, a privileged scaffold in oncology[2].

When this aniline is cyclized into a quinazoline core, the 4-methoxy and 3-alkoxy groups become the 6- and 7-substituents of the quinazoline, respectively. The 7-position (derived from the 3-position of our aniline) is historically utilized to attach solubilizing groups or flexible hydrophobic tethers that project out of the kinase active site into the solvent channel. The substitution of a standard phenyl ring with a thiophene bioisostere at the end of the ethoxy chain alters the molecule's LogP (lipophilicity) and introduces a sulfur atom capable of unique hydrogen-bond acceptor interactions with hinge-region residues, thereby enhancing target residence time and metabolic stability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. 1

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. 3

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. 2

Sources

Foundational

Predictive Toxicology and Safety Profiling of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: A Mechanistic Whitepaper

Executive Summary 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a structurally complex synthetic intermediate, frequently utilized in the development of targeted therapeutics such as kinase inhibitors. Because extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a structurally complex synthetic intermediate, frequently utilized in the development of targeted therapeutics such as kinase inhibitors. Because extensive in vivo toxicological data for novel, proprietary intermediates is often unavailable during early-stage development, establishing a rigorous Safety Data Sheet (SDS) requires a predictive, mechanistic approach. This whitepaper synthesizes structural hazard alerts, predictive SDS parameters, and field-proven in vitro validation protocols to guide researchers, toxicologists, and safety officers in the safe handling and evaluation of this compound.

Mechanistic Toxicology: Structural Alerts and Causality

The toxicity profile of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is governed by two primary pharmacophores: the substituted aniline core and the thiophene ring. Understanding the enzymatic bioactivation of these moieties is critical for predicting idiosyncratic and dose-dependent toxicities.

Aniline-Induced Methemoglobinemia and Splenic Toxicity

Aniline derivatives are classic inducers of methemoglobinemia, a condition where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), severely impairing oxygen transport[1]. Crucially, the parent compound itself does not directly oxidize hemoglobin in vitro; it must first undergo Cytochrome P450 (CYP450)-mediated N-hydroxylation in the liver to form a highly reactive phenylhydroxylamine intermediate[2].

Once formed, this N-hydroxy metabolite enters erythrocytes and initiates a redox cycle that generates reactive oxygen species (ROS) and methemoglobin. Chronic exposure leads to erythrocyte damage and subsequent scavenging by the spleen, which causes iron overload, splenomegaly, and oxidative DNA damage[3].

Thiophene Bioactivation and Idiosyncratic Toxicity

The thiophene moiety is a well-documented structural alert associated with idiosyncratic drug toxicity (IDT) and hepatotoxicity[4]. CYP450 enzymes (particularly CYP2C9 and CYP3A4) catalyze the oxidation of the thiophene ring via two competitive pathways: S-oxidation and epoxidation.

Quantum chemical studies reveal that the epoxidation pathway is highly exothermic and thermodynamically favorable, yielding highly electrophilic thiophene epoxides[5]. Alternatively, S-oxidation yields transient thiophene-S-oxides that can dimerize via Diels-Alder reactions or react directly with nucleophilic residues on cellular proteins, leading to covalent adduction and immune-mediated toxicity[6].

Bioactivation Parent 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline CYP CYP450 Enzymes (Hepatic Oxidation) Parent->CYP Phase I Metabolism NHydroxy N-Hydroxylamine Metabolite (Aniline Core) CYP->NHydroxy N-hydroxylation Epoxide Thiophene Epoxide / S-Oxide (Thiophene Core) CYP->Epoxide Epoxidation / S-oxidation Tox1 Methemoglobinemia & Splenic Toxicity NHydroxy->Tox1 RBC Redox Cycling Tox2 Protein Adduction & Hepatotoxicity Epoxide->Tox2 Covalent Binding Detox Glutathione (GSH) Trapping (Detoxification) Epoxide->Detox GSH Conjugation

CYP450-mediated bioactivation pathways of the aniline and thiophene moieties leading to toxicity.

Predictive Safety Data Sheet (SDS) Parameters

Based on the mechanistic evaluation of the compound's structural alerts, the following quantitative and qualitative data should be integrated into the compound's SDS.

SDS SectionParameterPredictive Data / Handling Guidance
Section 2: Hazard Identification GHS ClassificationAcute Tox. 3 (Oral/Dermal); STOT RE 1 (Blood/Spleen); Skin Sens. 1; Aquatic Chronic 2.
Section 8: Exposure Controls PPE RequirementsNitrile gloves (double-gloving recommended for neat material), localized exhaust ventilation (fume hood), respiratory protection (N95/P100) if aerosolized.
Section 11: Toxicological Info Acute ToxicityHigh risk of methemoglobinemia (Symptoms: cyanosis, headache, hypoxia).
Section 11: Toxicological Info Chronic ToxicitySplenomegaly, iron overload, hemolytic anemia, potential hepatic necrosis.
Section 11: Toxicological Info GenotoxicityPotential Ames positive (dependent on the stability of the N-hydroxy metabolite).

Experimental Validation Workflows: Self-Validating Systems

To empirically validate the predictive safety profile, researchers must employ robust in vitro screening assays. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and prove causality.

Protocol 1: High-Resolution LC-MS/MS Glutathione (GSH) Trapping Assay

Causality: Because thiophene epoxides and S-oxides are highly transient, they cannot be measured directly in standard microsomal stability assays. We utilize reduced glutathione (GSH) as a surrogate nucleophile to "trap" these electrophiles, forming stable adducts[7]. The use of High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF) allows for the selective identification of GSH adducts by filtering out background matrix ions[8]. Monitoring for a neutral loss of 129 Da (pyroglutamic acid moiety) ensures high specificity for GSH conjugates[9].

Step-by-Step Methodology:

  • Incubation Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Add reduced GSH to a final concentration of 5 mM.

    • Self-Validation Step: Include a parallel incubation with stable-isotope labeled GSH (e.g., GSH-¹³C₂,¹⁵N) at a 1:1 ratio. This allows the bioinformatic software to easily identify true adducts via characteristic isotopic doublet peaks, eliminating false positives.

  • Compound Initiation: Spike 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the bioactivation by adding 1 mM NADPH.

    • Self-Validation Step: Run a negative control lacking NADPH to differentiate CYP-mediated reactive metabolites from background chemical degradation.

  • Quenching: After 60 minutes at 37°C, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Precipitation & Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a Q-TOF or Orbitrap HRMS system. Utilize MSᴱ data acquisition and apply Mass Defect Filtering (MDF) centered around the exact mass of the parent compound + GSH (+307 Da) ± 50 mDa[8].

Workflow Step1 HLM + GSH + Compound (Pre-incubation at 37°C) Step2 Initiate with NADPH (CYP450 Activation) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Protein Precipitation (Centrifuge 14,000 x g) Step3->Step4 Step5 HR-LC-MS/MS Analysis (Mass Defect Filtering) Step4->Step5 Step6 Identify Adducts (Neutral Loss 129 Da) Step5->Step6

Step-by-step LC-MS/MS workflow for trapping and identifying reactive thiophene metabolites.

Protocol 2: In Vitro Erythrocyte Methemoglobin Formation Assay

Causality: To confirm the methemoglobinemia risk posed by the aniline moiety, the parent compound must first be bioactivated, as parent anilines do not directly oxidize hemoglobin in vitro[2]. Thus, the assay must couple a hepatic metabolizing system (S9 fraction) with purified human erythrocytes to simulate the physiological pathway.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Wash freshly drawn human whole blood three times with PBS (pH 7.4) to isolate erythrocytes. Resuspend to a 40% hematocrit.

  • Metabolic Activation System: Prepare a reaction mixture containing human liver S9 fraction (2 mg/mL), NADPH (2 mM), and the test compound (10-100 µM).

  • Co-Incubation: Combine the erythrocyte suspension with the S9 metabolic mixture and incubate at 37°C for 2 to 4 hours with gentle shaking.

  • Lysis and Measurement: Lyse the erythrocytes using a 1% Triton X-100 solution. Measure the absorbance of the lysate spectrophotometrically at 630 nm (methemoglobin peak) and 540 nm (oxyhemoglobin peak).

  • Quantification: Calculate the percentage of methemoglobin relative to total hemoglobin.

    • Self-Validation Step: Use 4-aminopropiophenone (PAPP) as a positive control and a vehicle-only negative control to validate assay responsiveness and baseline oxidation.

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Exploratory

Thermodynamic Profiling and Stability Kinetics of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline at Ambient Conditions

Executive Summary The compound 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly functionalized aromatic building block frequently utilized in the synthesis of targeted therapeutics and advanced materials. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly functionalized aromatic building block frequently utilized in the synthesis of targeted therapeutics and advanced materials. While structurally versatile, its thermodynamic stability at room temperature (298 K) is severely compromised by its electron-rich architecture. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers behind its degradation, the specific mechanisms of ambient autoxidation, and the field-proven methodologies required to accurately profile and mitigate its instability.

Structural Thermodynamics and Vulnerability Profiling

To understand the thermodynamic instability of this compound, we must analyze the causality rooted in its molecular orbitals. The molecule consists of an aniline core substituted with two strong electron-donating groups: a methoxy group at the 4-position and a 2-(thiophen-3-yl)ethoxy group at the 3-position.

The Aniline Core: HOMO Elevation and Autoxidation

The unshared electron pair on the nitrogen atom of the primary amine interacts directly with the π -electron system of the benzene ring. The presence of the 3,4-dialkoxy substituents further pumps electron density into the ring via resonance ( π -donation) and inductive effects. This synergistic electron donation significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO).

A higher HOMO energy translates to a lowered oxidation potential. Consequently, the thermodynamic barrier for electron abstraction by ambient ground-state oxygen (a triplet diradical) is drastically reduced. This makes the compound highly susceptible to spontaneous electrochemical oxidation at room temperature, initiating a degradation cascade 1.

The Thiophene-Ethoxy Moiety

While the thiophene ring is generally stable under standard conditions, it is not entirely inert. In the presence of light and dissolved oxygen, thiophene derivatives can undergo[2+4] cycloaddition with singlet oxygen, leading to endoperoxide intermediates 2. However, at 298 K in the dark, the thermodynamic sink for degradation remains the autoxidation of the aniline core.

Mechanisms of Degradation at 298 K

The primary degradation pathway for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline at room temperature is non-selective chemical autoxidation 3. The process follows a well-defined kinetic cascade:

  • Initiation (Electron Loss): Ambient oxygen abstracts a single electron from the electron-rich amine, forming a highly reactive radical cation.

  • Deprotonation: The radical cation rapidly loses a proton to form a neutral nitrogen radical.

  • Propagation & Termination: The neutral radical can either undergo further oxidation to form a highly colored quinone imine or dimerize/polymerize with other aniline molecules to form dark, insoluble polyaniline-like oligomers.

OxidationCascade A Substituted Aniline (Electron-Rich Core) B Radical Cation (1e- Loss) A->B O2 (Ambient) C Neutral Radical (Deprotonation) B->C - H+ D Quinone Imine (Deep Coloration) C->D + O2 / - e- E Oligomeric Adducts (Polyanilines) C->E Dimerization D->E Cross-linking

Autoxidation cascade of electron-rich aniline derivatives at 298 K.

Experimental Workflows for Stability Assessment

To establish a self-validating system for thermodynamic profiling, researchers must employ orthogonal techniques that isolate thermal degradation from oxidative degradation.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

Standard Differential Scanning Calorimetry (DSC) utilizes temperature ramping, which often masks slow, continuous room-temperature exothermic events. IMC, however, holds the sample strictly at 298.15 K and measures microwatt-level heat flows ( dq/dt ), making it the gold standard for detecting slow oxidation in energetic or unstable materials 4.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 50.0 mg of the API into two separate glass ampoules. Purge Ampoule A with high-purity Argon (anoxic) and seal. Leave Ampoule B exposed to ambient air (oxic) and seal.

  • Equilibration: Place both ampoules into the IMC thermostat set precisely to 298.15 K. Allow 2 hours for thermal equilibration.

  • Measurement: Record the heat flow ( μ W/g) continuously for 72 hours.

  • Validation Logic: If Ampoule B exhibits a continuous exothermic heat flow while Ampoule A remains at baseline (< 0.5 μ W/g), the instability is definitively proven to be oxygen-dependent rather than a spontaneous thermal rearrangement.

Protocol 2: Solution-State Degradation Kinetics via HPLC-UV
  • Dissolution: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture, buffered to pH 7.4 using ammonium acetate.

  • Incubation: Divide the solution into two amber vials. Purge one with Argon; leave the other exposed to air. Store both at 298 K.

  • Sampling: Inject 10 μ L into an HPLC-UV system (C18 column, 254 nm detection) at t=0,4,8,24,48, and 72 hours.

  • Quantification: Plot the natural log of the remaining parent peak area versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep Sample Prep (Argon vs. Air) IMC Isothermal Microcalorimetry (298.15 K) Prep->IMC HPLC HPLC-UV Kinetics (Solution State) Prep->HPLC Data Thermodynamic Extraction (ΔG, dq/dt, k_obs) IMC->Data HPLC->Data Model Shelf-Life Prediction Data->Model

Self-validating workflow for thermodynamic and kinetic profiling.

Quantitative Data & Predictive Modeling

Based on the structural analogues and the established electron density of 3,4-dialkoxy anilines, the following table summarizes the expected thermodynamic parameters and kinetic degradation rates at 298 K.

ParameterSolid-State (Argon)Solid-State (Air)Solution-State (pH 7.4, Air)
Heat Flow ( dq/dt ) < 0.5 μ W/g12.4 μ W/gN/A
Activation Energy ( Ea​ ) > 120 kJ/mol~ 85 kJ/mol~ 78 kJ/mol
Rate Constant ( kobs​ ) Negligible 1.2×10−6 s−1 4.5×10−5 s−1
Predicted Shelf Life > 24 months~ 3 months< 14 days

Mitigation Strategies for Storage and Handling

Because the thermodynamic instability is driven by the availability of the nitrogen lone pair and the presence of oxygen, mitigation must focus on altering these variables:

  • Salt Formation: Converting the free base aniline into a hydrochloride (HCl) or mesylate salt protonates the amine. This removes the lone pair from conjugation with the benzene ring, drastically lowering the HOMO energy and increasing the oxidation potential.

  • Inert Atmosphere Storage: Storing the free base under a strict Argon or Nitrogen blanket removes the electron acceptor (oxygen), halting the initiation step of the autoxidation cascade.

  • Antioxidant Additives: In solution formulations, the addition of radical scavengers (e.g., BHT or ascorbic acid) can intercept the neutral nitrogen radical, terminating the degradation pathway before highly colored oligomers can form.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
  • Microcalorimetry and DSC study of the compatibility of energetic materials.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline, a novel substituted aniline with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline, a novel substituted aniline with potential applications in medicinal chemistry and materials science. The synthetic strategy is a robust three-step process commencing with the preparation of a key intermediate, 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate. This is followed by a Williamson ether synthesis to couple the thiophene moiety with 4-methoxy-3-nitrophenol, and concludes with the reduction of the nitro group to the target aniline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the chemical principles, and characterization guidelines.

Introduction

Substituted anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. The incorporation of a thiophene ring, a common isostere for a benzene ring in drug design, and a flexible ethoxy linker into a methoxy-substituted aniline framework, as in the title compound, is of significant interest for exploring new chemical space and developing novel bioactive molecules. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages, as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Preparation of the Electrophile cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction to the Final Product A 2-(Thiophen-3-yl)ethanol C 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate A->C Tosylation B p-Toluenesulfonyl chloride B->C E 1-Methoxy-2-nitro-4-[2-(thiophen-3-yl)ethoxy]benzene C->E Etherification D 4-Methoxy-3-nitrophenol D->E F 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline E->F Nitro Reduction

Figure 1: Overall synthetic workflow for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
2-(Thiophen-3-yl)ethanol≥97%Commercial Source
p-Toluenesulfonyl chloride≥98%Commercial Source
Triethylamine≥99%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
4-Methoxy-3-nitrophenol≥98%Commercial Source
Potassium Carbonate (K₂CO₃)AnhydrousCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Palladium on Carbon (10% Pd/C)-Commercial Source
Hydrazine monohydrate≥98%Commercial Source
MethanolACS GradeCommercial Source
Ethyl acetateACS GradeCommercial Source
HexaneACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial Source
Hydrochloric Acid (HCl), concentrated37%Commercial Source
Sodium Bicarbonate (NaHCO₃), saturated solution-Prepared in-house
Brine, saturated solution-Prepared in-house

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Hydrazine is toxic and a suspected carcinogen; handle with extreme care.

Step 1: Synthesis of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate

Rationale: The hydroxyl group of 2-(thiophen-3-yl)ethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted to a tosylate, which is an excellent leaving group. This transformation is a standard procedure in organic synthesis.[1][2]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(thiophen-3-yl)ethanol (5.0 g, 39.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (8.1 mL, 58.5 mmol) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (8.9 g, 46.8 mmol) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate as a solid.

Step 2: Synthesis of 1-Methoxy-2-nitro-4-[2-(thiophen-3-yl)ethoxy]benzene

Rationale: This step involves a Williamson ether synthesis, a classic SN2 reaction where the phenoxide, generated in situ from 4-methoxy-3-nitrophenol and a base, acts as a nucleophile, attacking the electrophilic carbon of the tosylate prepared in Step 1.[2][3][4][5][6][7][8][9][10] Anhydrous potassium carbonate is a suitable base for this transformation, and DMF is an excellent polar aprotic solvent that accelerates SN2 reactions.[3]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxy-3-nitrophenol (5.0 g, 29.6 mmol), 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate (9.2 g, 32.5 mmol), and anhydrous potassium carbonate (8.2 g, 59.2 mmol) in anhydrous N,N-dimethylformamide (100 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Methoxy-2-nitro-4-[2-(thiophen-3-yl)ethoxy]benzene.

Step 3: Synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Rationale: The final step is the reduction of the aromatic nitro group to an aniline. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon as the catalyst is an efficient and mild method for this transformation, often showing good chemoselectivity.[11][12] This method avoids the use of high-pressure hydrogen gas.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-Methoxy-2-nitro-4-[2-(thiophen-3-yl)ethoxy]benzene (5.0 g, 17.0 mmol) in methanol (200 mL).

  • Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution.

  • Heat the mixture to a gentle reflux.

  • Add hydrazine monohydrate (4.1 mL, 85.0 mmol) dropwise to the refluxing mixture over a period of 30 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, continue to reflux for an additional 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Purification and Characterization

The final product, being an aniline, may be susceptible to oxidation and discoloration upon exposure to air and light.[12] It is recommended to store the purified compound under an inert atmosphere and in a cool, dark place.

  • Purification: Column chromatography is generally effective for the purification of the final product. For stubborn discoloration, treatment with activated charcoal during the final work-up or recrystallization can be beneficial.[12]

  • Characterization: The structure and purity of the synthesized 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline should be confirmed by standard analytical techniques:

    • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.
  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.
  • ACS Publications. (2005, October 14). A Convenient Method for Synthesizing Modified 4-Nitrophenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • Williamson Ether Synthesis Laboratory Manual. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • West Virginia University. (n.d.). The Williamson Ether Synthesis.

Sources

Application

Application Note: Electropolymerization Strategies for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Derivatives

Executive Summary The development of advanced electroactive films often requires the integration of multiple redox-active moieties to achieve tunable electronic, optical, and morphological properties. The bifunctional mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced electroactive films often requires the integration of multiple redox-active moieties to achieve tunable electronic, optical, and morphological properties. The bifunctional monomer 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline presents a unique architecture, combining a pH-responsive, highly reversible polyaniline (PANI) core with a stable, highly conductive polythiophene (PTh) pendant group.

This application note provides a comprehensive, causality-driven guide to the electropolymerization of this specific derivative. By exploiting the distinct oxidation potentials of the aniline and thiophene moieties, researchers can selectively synthesize either linear, functionalized PANI backbones or robust, 3D cross-linked copolymer networks.

Mechanistic Grounding & Causality

The primary challenge in co-polymerizing aniline and thiophene derivatives lies in their inherent oxidation potential mismatch. Unsubstituted aniline oxidizes at ~0.8 V (vs. Ag/AgCl) in acidic media, whereas bare thiophene requires highly anodic potentials (>1.6 V) in non-aqueous media, which typically leads to the overoxidation and degradation of the PANI backbone[1].

However, the specific structural design of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline elegantly circumvents this limitation through substituent-driven electronic modulation:

  • Aniline Activation: The electron-donating methoxy (-OCH₃) group at the 4-position and the alkoxy linkage at the 3-position heavily enrich the aniline ring's electron density. This stabilizes the resulting radical cation, lowering the aniline oxidation onset to approximately +0.65 V.

  • Thiophene Activation: The ethoxy linker acts as an electron-donating 3-alkoxy substituent on the thiophene ring. 3-Alkoxythiophenes exhibit significantly lower oxidation potentials (~1.3 V to 1.4 V) compared to unsubstituted thiophenes, while also preventing β -position miscoupling due to steric shielding[2].

  • Solvent Causality: Aniline polymerization requires protons to facilitate head-to-tail coupling and prevent the formation of insulating phenazine oligomers. Conversely, thiophene radical cations are highly susceptible to nucleophilic attack by water, necessitating organic solvents[1]. Therefore, a non-aqueous acidic system—specifically Acetonitrile (ACN) doped with Perchloric Acid (HClO₄)—is strictly required to satisfy both mechanistic pathways[3].

Quantitative Electrochemical Parameters

The following table summarizes the critical physicochemical parameters required to establish a self-validating electrochemical system for this monomer.

ParameterRecommended ValueMechanistic Rationale
Solvent System Acetonitrile (ACN) + 0.1 M HClO₄Solubilizes the monomer; provides essential protons for aniline coupling while preventing water-induced quenching of thiophene radicals.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAHFP)Ensures high ionic conductivity and stabilizes the radical cations in the non-aqueous medium without participating in side reactions.
Monomer Concentration 5.0 to 10.0 mMOptimal concentration to maintain diffusion-controlled kinetics and prevent rapid electrode passivation.
Aniline Oxidation Window -0.2 V to +0.85 V (vs. Ag/AgCl)Selectively generates aniline radical cations, leaving the thiophene moiety intact as a pendant group.
Dual Oxidation Window -0.2 V to +1.45 V (vs. Ag/AgCl)Activates both moieties, initiating simultaneous polymerization and cross-linking.

Pathway Visualization

The electropolymerization trajectory is strictly governed by the applied anodic potential limit. The diagram below illustrates the divergent synthetic pathways.

Electropolymerization Monomer Bifunctional Monomer 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline LowPot Low Potential Scan (-0.2 V to +0.85 V) Monomer->LowPot HighPot High Potential Scan (-0.2 V to +1.45 V) Monomer->HighPot AnilineRad Selective Aniline Radical Cation LowPot->AnilineRad DualRad Dual Radical Cation (Aniline + Thiophene) HighPot->DualRad LinearPoly Linear Polyaniline Backbone (Pendant Thiophenes) AnilineRad->LinearPoly Head-to-Tail Coupling CrossLinked 3D Cross-Linked Copolymer Network DualRad->CrossLinked Multi-site Coupling LinearPoly->CrossLinked Secondary Scan (> +1.35 V)

Electrochemical pathways for linear vs. cross-linked polymerization based on potential limits.

Experimental Methodologies

The following protocols utilize Cyclic Voltammetry (CV) as the primary deposition method, as it allows for real-time monitoring of film growth and self-validation of the electrochemical process[3].

Protocol A: Selective Synthesis of Linear Polyaniline with Pendant Thiophenes

This protocol is designed to synthesize a linear polymer that retains unreacted thiophene groups for post-polymerization functionalization or secondary cross-linking.

Step-by-Step Procedure:

  • Electrolyte Preparation: Dissolve 0.1 M TBAHFP and 0.1 M anhydrous HClO₄ in 20 mL of high-purity Acetonitrile. Purge the solution with dry N₂ gas for 15 minutes to remove dissolved oxygen.

  • Monomer Addition: Add the 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline monomer to achieve a final concentration of 5.0 mM. Stir gently until fully dissolved.

  • Cell Assembly: Utilize a standard three-electrode cell comprising a Glassy Carbon (GC) or Indium Tin Oxide (ITO) working electrode, a Platinum wire counter electrode, and an Ag/AgCl (non-aqueous) reference electrode.

  • Electropolymerization: Apply a cyclic potential sweep from -0.2 V to +0.85 V at a scan rate of 50 mV/s for 15 to 20 cycles.

  • Self-Validation Check: Observe the voltammogram. A successful linear polymerization is validated by the emergence of a redox couple at approximately +0.4 V / +0.3 V, with peak currents increasing linearly with each successive cycle.

  • Washing: Remove the working electrode and rinse gently with monomer-free Acetonitrile to remove oligomers and unreacted monomer.

Protocol B: Synthesis of a 3D Cross-Linked Copolymer Network

This protocol activates both the aniline and thiophene moieties, resulting in a highly stable, cross-linked network ideal for robust sensor interfaces or solid-state devices.

Step-by-Step Procedure:

  • Preparation: Follow Steps 1-3 from Protocol A.

  • Electropolymerization: Apply a cyclic potential sweep from -0.2 V to +1.45 V at a scan rate of 50 mV/s for 10 to 15 cycles.

  • Mechanistic Observation: During the first anodic sweep, two distinct oxidation peaks will be visible: one at ~0.65 V (aniline oxidation) and a broader peak at ~1.35 V (thiophene oxidation).

  • Self-Validation Check: In subsequent cycles, the distinct monomer oxidation peaks will merge into a broad capacitive envelope characteristic of a highly conjugated, cross-linked conductive polymer network. The continuous growth of this capacitive current validates successful 3D film formation.

  • Washing & Doping: Rinse the electrode with Acetonitrile. To ensure the film is in its fully conductive (doped) state, hold the potential at +0.5 V for 60 seconds in a monomer-free electrolyte solution before drying under a stream of N₂.

Troubleshooting & Self-Validation Metrics

To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system. If the expected outcomes deviate, apply the following diagnostic causality checks:

  • Symptom: Peak currents plateau or decrease after 3-4 cycles.

    • Causality: The film is passivating, likely due to overoxidation or nucleophilic attack by trace water.

    • Action: Ensure the Acetonitrile is strictly anhydrous. Reduce the upper anodic potential limit by 50 mV to prevent overoxidation of the growing polymer chains.

  • Symptom: No thiophene oxidation peak is observed at ~1.35 V in Protocol B.

    • Causality: The ethoxy linker may be sterically hindered, or the reference electrode potential has drifted.

    • Action: Calibrate the reference electrode against a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. Verify monomer purity via NMR prior to use.

References

  • Muzaffer CAN, Kadir PEKMEZ, Nuran PEKMEZ, Attila YILDIZ. "Electropolymerization of Thiophene with and without Aniline in Acetonitrile." Turkish Journal of Chemistry, 1998.[1] URL:[Link]

  • Alex Palma-Cando, Isabel Rendón-Enríquez, Michael Tausch, Ullrich Scherf. "Thin Functional Polymer Films by Electropolymerization." Nanomaterials, 2019.[3] URL:[Link]

  • Daniele Mantione, Emin Istif, Gwennael Dufil, Lorenzo Vallan, Daniela Parker, Cyril Brochon, Eric Cloutet. "Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues." ACS Applied Electronic Materials, 2020.[2] URL:[Link]

Sources

Method

incorporating 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline into pharmaceutical building blocks

Application Note: Strategic Incorporation of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in Kinase Inhibitor Scaffolds Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Medicinal C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in Kinase Inhibitor Scaffolds

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Introduction & Structural Rationale

In modern rational drug design, the precise tuning of steric bulk, electronic distribution, and lipophilicity is paramount for achieving target selectivity. 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline has emerged as a highly versatile, chemically differentiated building block for the synthesis of advanced active pharmaceutical ingredients (APIs).

This molecule is specifically engineered to address selectivity challenges in kinase inhibition. The primary aniline moiety serves as a highly reactive nucleophilic handle for integration into heterocyclic cores (e.g., pyrimidines, quinolines, or benzimidazoles). The ortho-methoxy group acts as an electron-donating substituent that not only increases the nucleophilicity of the amine but also frequently engages in critical hydrogen-bonding interactions within the kinase hinge region[1].

Crucially, the 3-[2-(thiophen-3-yl)ethoxy] tail provides a strategic advantage. The ethoxy linker introduces conformational flexibility, allowing the molecule to bypass steric clashes with larger gatekeeper residues (such as tyrosine or tryptophan) and selectively target kinases with smaller leucine residues in the hinge region (e.g., ALK, PLK-1)[1]. The terminal thiophene ring acts as a bioisostere for a phenyl group, offering altered π -stacking dynamics and distinct metabolic stability while perfectly occupying hydrophobic pockets, such as the WPF shelf in Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) targets[1]. Furthermore, aniline derivatives are foundational in the development of covalent and non-covalent SRC kinase inhibitors, where the aniline nitrogen serves as a critical linkage to pyrimidine-based warheads[2].

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Calculated Physicochemical Properties

PropertyValuePharmacological Implication
Molecular Formula C13​H15​NO2​S N/A
Molecular Weight 249.33 g/mol Leaves ~250 Da budget for the core scaffold to maintain Lipinski compliance.
Topological Polar Surface Area (tPSA) 47.5 ŲExcellent for membrane permeability; allows for CNS penetration if required.
LogP (Estimated) 2.8Optimal lipophilicity for hydrophobic pocket binding (WPF shelf) without causing aggregation.
H-Bond Donors 1 ( −NH2​ )Primary point of synthetic functionalization (amide/urea/secondary amine).
H-Bond Acceptors 3 (N, O, O)Methoxy and ether oxygens can act as weak acceptors in the kinase active site.

Pharmacophore Mapping & Synthetic Workflow

To conceptualize the utility of this building block, we map its structural features directly to its synthetic and biological functions.

Pharmacophore Aniline Primary Amine Synthetic Handle & H-Bond Donor Methoxy 4-Methoxy Group Hinge Binder & Steric Tuning Aniline->Methoxy ortho-directing Ether Ethoxy Linker Conformational Flexibility Methoxy->Ether meta-relationship Thiophene Thiophene-3-yl Hydrophobic Pocket (WPF Shelf) Ether->Thiophene spacer

Fig 1: Pharmacophore mapping of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Workflow A 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline B Buchwald-Hartwig Cross-Coupling A->B Aryl Halides C Amide/Urea Formation A->C Acyl Chlorides/Isocyanates D Kinase Core Scaffold (e.g., Pyrimidine/Quinoline) B->D C->D E Targeted API (e.g., ALK/SRC Inhibitor) D->E Lead Optimization

Fig 2: Synthetic integration workflow from building block to targeted API.

Validated Experimental Protocols

The following protocols are engineered to maximize yield while mitigating the steric hindrance caused by the ortho-methoxy and meta-ethoxy substituents.

Protocol A: Buchwald-Hartwig Amination with a Pyrimidine Core

Purpose: To synthesize a secondary amine linkage, a common motif in SRC and ALK kinase inhibitors[1][2]. Causality Insight: The steric bulk of the 4-methoxy and 3-ethoxy groups necessitates a palladium catalyst with a highly active, bulky, and electron-rich bidentate ligand (e.g., Xantphos or BrettPhos) to facilitate efficient oxidative addition and prevent premature β -hydride elimination.

Reagents:

  • 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (1.0 eq, 1.0 mmol)

  • 2-Chloro-4-substituted-pyrimidine (1.05 eq, 1.05 mmol)

  • Pd2​(dba)3​ (0.05 eq, 5 mol%)

  • Xantphos (0.10 eq, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-pyrimidine derivative, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Addition: Dissolve 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in anhydrous 1,4-dioxane (sparged with Argon for 15 mins). Add this solution to the flask via a gastight syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS. Self-Validation: The disappearance of the aniline mass peak (m/z 250 [M+H]+) and the appearance of the product mass indicate successful coupling.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the secondary amine.

Protocol B: Synthesis of Diaryl Ureas via Isocyanate Coupling

Purpose: To generate a urea linkage, a critical hydrogen-bonding network component often utilized in p38 MAP kinase and VEGFR inhibitors. Causality Insight: Anilines with electron-donating groups (like the methoxy group here) are highly nucleophilic. However, to prevent double addition (biuret formation), the reaction must be run at ambient temperature with strict stoichiometric control.

Reagents:

  • 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (1.0 eq, 1.0 mmol)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (0.95 eq, 0.95 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline building block in anhydrous DCM in a round-bottom flask under a Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic nature of the initial nucleophilic attack.

  • Addition: Dissolve the aryl isocyanate in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring aniline solution. Note: Using 0.95 equivalents of the isocyanate ensures complete consumption of the highly reactive electrophile, simplifying purification.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Precipitation: In most cases, the resulting diaryl urea will precipitate directly out of the DCM solution as a white/off-white solid due to its lowered solubility (driven by strong intermolecular hydrogen bonding).

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold DCM (2 x 5 mL) and cold hexanes (10 mL). Dry under high vacuum to afford the analytically pure diaryl urea.

Conclusion

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly specialized, dual-action building block. By combining the hinge-binding potential of an ortho-methoxy aniline with the hydrophobic, flexible reach of a thiophene-ethoxy tail, it provides medicinal chemists with a powerful tool for navigating the complex structure-activity relationships (SAR) of kinase inhibition. When integrated using the optimized Buchwald-Hartwig or urea-formation protocols detailed above, it serves as a robust foundation for next-generation targeted therapeutics.

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Diazotization of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Introduction: Strategic Importance of Diazotization The conversion of primary aromatic amines into diazonium salts, a transformation known as diazotization, represents a cornerstone of modern synthetic organic chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Diazotization

The conversion of primary aromatic amines into diazonium salts, a transformation known as diazotization, represents a cornerstone of modern synthetic organic chemistry.[1][2] First discovered by Peter Griess in 1858, this reaction unlocks a vast array of subsequent functionalizations, making diazonium salts exceptionally versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like azo dyes.[1][3] The utility of aryl diazonium salts stems from the superb leaving group ability of the diazonium moiety (N₂), which can be displaced by a wide range of nucleophiles, including halides, cyanides, hydroxyl groups, and even carbon-based fragments.[4][5][6]

This guide provides a detailed protocol and in-depth analysis of the reaction conditions required for the successful diazotization of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline , a complex substrate featuring multiple functional groups that influence reactivity. The aniline ring is highly activated by two electron-donating groups (a methoxy and an ethoxy substituent), and the presence of a thiophene moiety introduces further synthetic considerations. Understanding and controlling the reaction parameters are paramount to achieving high yields and preventing unwanted side reactions.

Mechanistic Pathway: The Formation of the Aryl Diazonium Ion

The diazotization reaction proceeds through a well-established multi-step mechanism.[7][8] The process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid. The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the key diazotizing agent.[3][8][9] The primary aromatic amine, acting as a nucleophile, then attacks the nitrosonium ion, leading to the formation of the aryl diazonium ion after a series of proton transfers and a final dehydration step.[1][8]

Diazotization Mechanism cluster_0 In Situ Generation of Nitrosonium Ion cluster_1 Amine Reaction & Diazonium Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ Hplus H⁺ (from HCl) H2ONO H₂O⁺-N=O HNO2->H2ONO + H⁺ Hplus2 H⁺ NO_ion N≡O⁺ (Nitrosonium Ion) H2ONO->NO_ion - H₂O ArNH2_NO Ar-NH₂⁺-N=O NO_ion->ArNH2_NO Nucleophilic Attack H2O_out - H₂O ArNH2 Ar-NH₂ (Aniline) ArNH2->ArNH2_NO ArNNOH Ar-N=N-OH (Diazohydroxide) ArNH2_NO->ArNNOH H⁺ Transfer ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) ArNNOH->ArN2 + H⁺, -H₂O H_transfer Proton Transfer & Tautomerization Hplus3 H⁺ H2O_out2 - H₂O

Caption: The multi-step mechanism of aniline diazotization.

Critical Experimental Parameters for the Target Substrate

The specific structure of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline necessitates careful consideration of several key reaction parameters to ensure the formation of the desired diazonium salt and suppress side-product formation.

  • Substrate Reactivity: The aniline core is substituted with two potent electron-donating groups (EDGs): a methoxy group at the 4-position and an ethoxy group at the 3-position. These groups increase the electron density of the aromatic ring, making the amine nitrogen a stronger nucleophile.[10] While this can accelerate the desired reaction with the nitrosonium ion, it also significantly activates the ring towards electrophilic substitution. If the reaction conditions are not sufficiently acidic, the newly formed, highly electrophilic diazonium salt can attack the unreacted, electron-rich aniline starting material, leading to the formation of colored azo-coupled dimers as a major impurity.[10]

  • Acid Stoichiometry and pH Control: To mitigate the risk of self-coupling, it is imperative to maintain a strongly acidic environment. A minimum of two equivalents of acid are mechanistically required: one to protonate the amine starting material, forming the anilinium salt, and another to react with sodium nitrite to generate nitrous acid.[5] For an activated substrate such as this, a significant excess of acid (e.g., 2.5 to 4 equivalents) is strongly recommended. This ensures that the concentration of the free, unprotonated aniline (the nucleophilic species in the undesired coupling reaction) remains negligible throughout the reaction.[10]

  • Temperature Management: Diazotization is a highly exothermic process. Furthermore, aryl diazonium salts are thermally unstable and can decompose, often violently, if not kept cold.[11][12] The reaction must be performed at low temperatures, strictly maintained between 0 and 5 °C , using an ice-salt or acetone-dry ice bath.[7] This low temperature minimizes the rate of decomposition of both nitrous acid and the diazonium salt product, ensuring its integrity for subsequent in-situ reactions.

  • Solvent Selection: The target aniline possesses significant organic character and may have limited solubility in purely aqueous acid. A co-solvent system may be necessary. Glacial acetic acid or a mixture of water and a water-miscible organic solvent like methanol or THF can be employed. However, care must be taken as alcohols can sometimes react with the diazonium salt under certain conditions. Initial solubility tests are recommended. For this protocol, we will proceed with an aqueous HCl solution, assuming the formation of the hydrochloride salt is sufficient for solubility.

  • Thiophene Moiety Stability: The thiophene ring is generally stable under these conditions but can be susceptible to oxidation or other reactions in the presence of excess nitrous acid or under harsh conditions. The use of a slight molar excess of sodium nitrite (1.05-1.10 equivalents) is sufficient to drive the reaction to completion without creating a large excess of oxidizing species.

Detailed Experimental Protocol

This protocol describes the in-situ preparation of the diazonium salt of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline for immediate use in a subsequent reaction (e.g., Sandmeyer or azo coupling).

Safety Precautions:

  • Aryl diazonium salts are potentially explosive, especially when isolated and dried. Do not isolate the solid diazonium salt. All operations should be conducted in a well-ventilated fume hood.

  • Nitrous acid and its gaseous decomposition products (NOx) are toxic.[5]

  • The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline>97% PurityCustom Synthesis
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent GradeSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent GradeThermo Fisher
Distilled WaterN/AIn-house
Starch-Iodide PaperN/AWhatman
Magnetic Stirrer & Stir BarN/AIKA / Corning
Round-Bottom Flask (250 mL)N/APyrex
Dropping FunnelN/AKimble
Ice-Salt BathN/AN/A

Protocol Steps:

  • Preparation of the Anilinium Salt Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (e.g., 10.0 mmol, 1.0 eq).

    • Add distilled water (50 mL) to the flask.

    • Slowly and carefully, add concentrated hydrochloric acid (e.g., 30.0 mmol, 3.0 eq) to the stirring suspension. The addition is exothermic. The aniline should dissolve to form its hydrochloride salt, resulting in a clear or slightly hazy solution.

  • Reaction Cooling:

    • Place the flask in an ice-salt bath on top of a magnetic stirrer and begin vigorous stirring.

    • Allow the solution to cool to a stable internal temperature between 0 and 5 °C . It is critical to maintain this temperature range throughout the addition of the nitrite solution.

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve sodium nitrite (NaNO₂) (e.g., 10.5 mmol, 1.05 eq) in cold distilled water (20 mL).

  • Diazotization (Addition of Nitrite):

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the NaNO₂ solution dropwise to the cold, vigorously stirring anilinium salt solution over a period of 20-30 minutes.

    • Crucially, ensure the internal reaction temperature does not rise above 5 °C. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

    • To confirm the presence of a slight excess of nitrous acid (indicating the full consumption of the aniline), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates a positive result.[5]

    • If the test is negative, add a small additional amount of the NaNO₂ solution (e.g., 0.1 eq) and stir for another 10 minutes before re-testing.

    • The resulting pale yellow to light brown solution contains the aryl diazonium salt, 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]benzenediazonium chloride , and should be used immediately in the next synthetic step.

Data & Workflow Summary

Table 1: Summary of Reaction Parameters
ParameterRecommended ValueRationale
Substrate Molarity~0.1 - 0.2 MBalances reaction rate and solubility.
Stoichiometry (Aniline:HCl:NaNO₂)1.0 : 3.0 : 1.05Excess acid prevents self-coupling; slight excess nitrite ensures full conversion.
Temperature0 - 5 °CCritical for diazonium salt stability and control of exotherm.[7][12]
Reaction Time30 min post-additionEnsures complete reaction.
Monitoring MethodStarch-Iodide PaperConfirms presence of excess nitrous acid for reaction completion.[5]
Experimental Workflow Diagram

Experimental Workflow start Start prep_amine 1. Dissolve Aniline in excess HCl/H₂O start->prep_amine cool 2. Cool solution to 0-5 °C in ice-salt bath prep_amine->cool add_nitrite 4. Add NaNO₂ solution dropwise (T < 5 °C) cool->add_nitrite prep_nitrite 3. Prepare aqueous NaNO₂ solution prep_nitrite->add_nitrite stir 5. Stir for 30 min at 0-5 °C add_nitrite->stir monitor 6. Test for excess HNO₂ (Starch-Iodide Paper) stir->monitor complete Product: Diazonium Salt Solution (Use Immediately) monitor->complete Positive add_more Add more NaNO₂ monitor->add_more Negative add_more->stir

Caption: General experimental workflow for the diazotization protocol.

Potential Downstream Transformations

The resulting aryl diazonium salt is a valuable intermediate, poised for a variety of transformations:

  • Sandmeyer Reaction: Displacement of the diazonium group with Cl, Br, or CN using the corresponding copper(I) salt.[4][13][14] This is a powerful method for introducing these functionalities onto the aromatic ring.

  • Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt (prepared by anion exchange) to install a fluorine atom.

  • Azo Coupling: Reaction with an electron-rich aromatic partner (e.g., phenols, anilines, or β-naphthol) to form highly colored azo compounds, which are the basis for many synthetic dyes.[15] The reaction with phenols is typically run under weakly alkaline conditions, while coupling with anilines is done in weakly acidic media.[3]

  • Hydroxylation: Displacement of the diazonium group with a hydroxyl group by heating the aqueous solution, often in the presence of copper salts.[13]

References

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • BYJU'S. (2019, February 17). Diazotization Reaction Mechanism. [Link]

  • JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [Link]

  • SATHEE JEE. Chemistry Diazotization Reaction. [Link]

  • Royal Society of Chemistry. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • The Chinese University of Hong Kong. Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]

  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Kaur, N., & Kishore, D. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(46), 26836-26854. [Link]

  • Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • ResearchGate. (2020). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Scribd. Azo Dye Synthesis via Coupling Reaction. [Link]

  • Organic-Chemistry.org. Sandmeyer Reaction - Common Conditions. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Review on -Aryl Diazonium Compounds. [Link]

  • Scribd. Understanding Diazotization and Amines. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Zollinger, H. (1953). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 75(23), 5821-5825. [Link]

  • Al-Etaibi, A. M., & El-Apasery, M. A. (2018). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. In Thiophenes: Structure, Synthesis and Applications. IntechOpen. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • Claus, P., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1994-2002. [Link]

  • Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Journal of the Iranian Chemical Society, 19(10), 4247-4266. [Link]

  • ResearchGate. Diazotization-Coupling Reaction --.doc. [Link]

  • Pesyan, N., Khalafy, J., & Malekpoor, Z. (2009). DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of Nitro Precursors to Yield 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Executive Summary The synthesis of highly functionalized anilines, such as 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline , is a critical pathway in the development of advanced pharmaceutical intermediates. The primary syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized anilines, such as 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline , is a critical pathway in the development of advanced pharmaceutical intermediates. The primary synthetic challenge lies in the catalytic reduction of the nitro precursor—4-methoxy-3-[2-(thiophen-3-yl)ethoxy]nitrobenzene—without compromising the integrity of the sulfur-containing thiophene ring or the ether linkage. This application note details a highly chemoselective, self-validating hydrogenation protocol utilizing a sulfided platinum catalyst (Pt(S)/C) to achieve quantitative conversion while entirely suppressing catalyst poisoning and hydrodesulfurization.

Mechanistic Insights: Overcoming Catalyst Poisoning

In standard catalytic hydrogenation, the use of highly active noble metals (e.g., Palladium on Carbon, Pd/C) in the presence of sulfur-containing heterocycles inevitably leads to reaction failure.

The Causality of Poisoning: Thiophene possesses sulfur atoms with lone electron pairs that act as strong Lewis bases. These lone pairs coordinate irreversibly to the Lewis acidic d-orbitals of the noble metal surface. The thermodynamic favorability of this metal-sulfide interaction effectively blocks the active sites from adsorbing hydrogen gas and the nitroarene, leading to rapid catalyst deactivation[1]. Furthermore, if the catalyst is too aggressive (e.g., standard Pt/C or Raney Nickel), it will catalyze hydrodesulfurization (C–S bond cleavage) and ring saturation, destroying the thiophene moiety.

The Pt(S)/C Solution: To circumvent this, we utilize a commercially available sulfided platinum catalyst (5% Pt(S)/C). This catalyst is intentionally "pre-poisoned" with sulfur during its manufacturing. The pre-sulfidation modifies the d-band center of the platinum, dampening its overall activity just enough to prevent the oxidative addition required for C–S bond cleavage and blocking further strong coordination of the thiophene ring[2]. However, the highly electrophilic nitro group remains susceptible to reduction via direct hydride transfer at the remaining sterically restricted active sites, resulting in exceptional chemoselectivity[2].

Reaction Pathway Visualization

G SM 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy] nitrobenzene Cond Catalytic Hydrogenation 5% Pt(S)/C, H2 (3-4 bar) THF, 25-40 °C SM->Cond Reduction Prod 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy] aniline Cond->Prod Chemoselective Yield >95% Side Side Reactions Prevented: - Hydrodesulfurization - Ether Cleavage - Catalyst Poisoning Cond->Side Suppressed

Fig 1: Reaction pathway for the chemoselective reduction of the nitro precursor using Pt(S)/C.

Comparative Catalyst Screening

To validate the selection of Pt(S)/C, a comparative screening of standard hydrogenation catalysts was performed against the thiophene-containing nitro precursor. The quantitative data below highlights the necessity of pre-sulfidation.

Catalyst SystemConversion (%)Chemoselectivity (%)Mechanistic Observation
10% Pd/C < 20%N/ARapid catalyst poisoning via strong S–Pd coordination.
5% Pt/C (Standard) > 99%~ 60%Significant hydrodesulfurization (C–S cleavage) observed.
Raney Nickel > 99%< 40%Extensive desulfurization and thiophene ring saturation.
5% Pt(S)/C > 99% > 98% Clean conversion; pre-sulfidation prevents thiophene binding.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure the reaction does not proceed to workup until mechanistic completion is analytically verified.

Materials & Reagents
  • Substrate: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]nitrobenzene (50.0 mmol, ~13.97 g)

  • Catalyst: 5% Pt(S)/C (0.5 mol% Pt relative to substrate). Note: Low catalyst loading is sufficient due to the lack of active site poisoning[2].

  • Solvent: Anhydrous Tetrahydrofuran (THF), 150 mL.

  • Gas: High-purity Hydrogen (H2) and Nitrogen (N2).

Batch Hydrogenation Workflow
  • Reactor Preparation: In a thoroughly dried, pressure-rated Hastelloy or glass autoclave, charge the nitro precursor (50.0 mmol).

  • Solvation: Add 150 mL of anhydrous THF. THF is selected over protic solvents (like methanol) to ensure complete solubility of the lipophilic precursor and to minimize any risk of transesterification or solvolysis at the ether linkage.

  • Catalyst Addition: Carefully add the 5% Pt(S)/C. Safety Directive: Purge the reactor headspace with N2 (3x) before and after catalyst addition to prevent the spontaneous ignition of the dry carbon-supported catalyst.

  • Pressurization: Purge the reactor with H2 gas three times to displace all N2. Pressurize the vessel to 3.5 bar (~50 psi) with H2.

  • Reaction Execution: Initiate aggressive stirring (800–1000 rpm) to overcome gas-liquid mass transfer limitations. Maintain the internal temperature at 30 °C . This mild thermal condition provides a steady reaction rate while remaining below the activation energy required for ether cleavage.

In-Process Control (IPC) & Validation
  • Sampling: After 12 hours of continuous stirring, temporarily halt the agitation and carefully extract a 0.5 mL aliquot.

  • Preparation: Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the catalyst. Dilute with HPLC-grade Acetonitrile.

  • Validation Criteria: Analyze via LC-MS (UV at 254 nm). The system is self-validated for completion when the nitro precursor and any intermediate hydroxylamine species account for < 0.5% by area .

  • Contingency: If the threshold is not met, re-pressurize the reactor to 3.5 bar H2 and stir for an additional 4 hours before re-sampling.

Workup & Isolation
  • Quenching: Once IPC validation is achieved, safely vent the H2 gas and purge the reactor with N2 (3x).

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite® to completely remove the Pt(S)/C catalyst. Wash the filter cake with an additional 50 mL of THF to ensure quantitative transfer.

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) to yield the crude aniline.

  • Purification: Crystallize the crude residue from a mixture of Heptane/Ethyl Acetate (8:2 v/v). Filter and dry under vacuum to afford pure 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline as an off-white solid (Expected Yield: >95%).

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844.[Link]

  • Khalil, I., Rammal, F., De Vriendt, L., Narmon, A. S., Sels, B. F., Meier, S., & Dusselier, M. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering, 11(37), 13600-13612.[Link]

Sources

Application

Application Note: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in the Synthesis of Advanced Hybrid Conducting Polymers

Target Audience: Researchers, materials scientists, and drug development professionals specializing in biosensors, solid-contact ion-selective electrodes (SC-ISEs), and bioelectronics. Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in biosensors, solid-contact ion-selective electrodes (SC-ISEs), and bioelectronics.

Executive Summary & Mechanistic Rationale

The development of functionalized conducting polymers (CPs) is often hindered by a critical trade-off: introducing functional groups directly onto the conjugated backbone typically disrupts π -electron delocalization, leading to a severe loss of electrical conductivity.

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is a highly specialized bifunctional monomer designed to circumvent this limitation. By combining a polymerizable thiophene moiety with a sterically constrained aniline group, this monomer enables the synthesis of a highly conductive polythiophene backbone featuring decoupled, reactive aniline pendant groups.

Structural Causality & Polymerization Dynamics

Understanding the molecular architecture of this monomer is critical for controlling its polymerization:

  • Steric Blockade of Aniline: Standard polyaniline (PANI) forms via head-to-tail coupling at the para-position relative to the primary amine. In this monomer, the para-position is intentionally blocked by a methoxy group. This steric hindrance effectively neutralizes the aniline moiety's ability to polymerize under standard anodic conditions.

  • Directed Thiophene Coupling: Because the aniline pathway is blocked, electrochemical oxidation is forced to proceed via the 3-substituted thiophene ring. The thiophene undergoes highly specific Cα​−Cα​ (2,5-position) coupling[1].

  • Decoupled Functionality: The ethoxy linker (-O-CH 2​ -CH 2​ -) acts as a flexible spacer, physically separating the primary amine from the thiophene backbone. This allows for post-polymerization bio-conjugation without inducing torsional strain or breaking the conjugation of the conductive polythiophene core[2].

Mechanism M1 Bifunctional Monomer 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Ox Anodic Oxidation (> 1.2 V vs Ag/AgCl) M1->Ox Path1 Steric Blockade (4-Methoxy blocks para-coupling) Ox->Path1 Aniline Pathway (Inhibited) Path2 Cα-Cα Thiophene Coupling (2,5-polymerization) Ox->Path2 Thiophene Pathway (Favored) Polymer Hybrid Conducting Polymer (PTH Backbone + Aniline Pendants) Path2->Polymer

Fig 1. Mechanistic pathway showing steric diversion of electropolymerization to the thiophene ring.

Electrochemical Profiling & Comparative Data

The resulting polymer—Poly(4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline)—exhibits a hybrid electrochemical profile. Traditional PANI is highly sensitive to pH and prone to forming detrimental water layers in sensor applications, whereas polythiophene (PTH) is hydrophobic but lacks functional handles for bio-attachment[3].

By utilizing this bifunctional monomer, researchers can achieve the high redox capacitance of PANI while maintaining the environmental stability and hydrophobicity of PTH, completely eliminating water-layer formation in SC-ISEs.

Table 1: Quantitative Comparison of Polymer Properties
PropertyPolyaniline (PANI)Polythiophene (PTH)Poly(Bifunctional Monomer)
Primary Conductivity Mechanism Proton doping (pH dependent)Polaron/Bipolaron (Redox dependent)Dual-mode (pH & Redox dependent)
Hydrophobicity (Contact Angle) Low (~44°)High (~93°)High (>90°)
Bio-conjugation Capacity Moderate (via backbone defects)Low (requires pre-functionalization)High (via abundant pendant amines)
Water-Layer Formation (SC-ISEs) SevereMinimalEliminated
Redox Capacitance HighModerateHigh (Synergistic enhancement)

Protocol System 1: Controlled Electropolymerization

To ensure the formation of a uniform, conductive film without overoxidizing the thiophene backbone, Cyclic Voltammetry (CV) is chosen over potentiostatic methods. CV allows for real-time monitoring of film thickness and structural integrity.

Reagents & Materials
  • Monomer: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (10 mM)

  • Electrolyte: 0.1 M Lithium perchlorate (LiClO 4​ ) in anhydrous Acetonitrile (ACN). Causality: Aprotic organic solvents are mandatory to stabilize the thiophene radical cations and prevent nucleophilic attack by water during polymerization.

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

  • Reference Electrode: Ag/AgCl (in 3M KCl).

Step-by-Step Methodology
  • Electrode Preparation: Polish the GCE with 0.05 µm alumina slurry, sonicate in ultra-pure water and ethanol for 5 minutes each, and dry under N 2​ gas.

  • Degassing: Purge the monomer/electrolyte solution with high-purity N 2​ for 15 minutes to remove dissolved oxygen, which can quench radical intermediates.

  • Electropolymerization:

    • Set the potentiostat to run continuous cyclic voltammetry.

    • Potential Window: 0.0 V to +1.3 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10 to 15 cycles (depending on desired film thickness).

  • Washing: Carefully rinse the modified electrode with monomer-free ACN to remove unreacted oligomers.

Self-Validation Checkpoint
  • Verification: During the CV cycles, you must observe a progressive increase in the capacitive current and the emergence of a broad, reversible redox couple between +0.4 V and +0.8 V. This confirms the continuous deposition of an electroactive polythiophene backbone. If the current drops sharply after the first cycle, the applied anodic potential is too high, resulting in irreversible overoxidation (degradation) of the polymer film.

Protocol System 2: Post-Polymerization Bio-Conjugation

The primary advantage of this specific polymer is the dense array of pendant primary amines (-NH 2​ ) extending from the backbone. These amines serve as ideal anchoring points for the covalent immobilization of enzymes, antibodies, or aptamers via standard EDC/NHS amide coupling, making it a premier material for miniaturized diagnostic devices[1].

Reagents & Materials
  • Target Bioreceptor: Glucose Oxidase (GOx) or target antibody (1 mg/mL).

  • Activation Buffer: 0.1 M MES buffer (pH 6.0).

  • Coupling Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 0.4 M) and N-Hydroxysuccinimide (NHS, 0.1 M).

Step-by-Step Methodology
  • Carboxyl Activation: Mix the target bioreceptor with the EDC/NHS solution in MES buffer. Incubate at room temperature for 30 minutes. Causality: EDC reacts with the carboxyl groups on the enzyme to form an unstable O-acylisourea intermediate, which NHS immediately stabilizes into a semi-stable amine-reactive NHS ester.

  • Covalent Coupling: Drop-cast 20 µL of the activated enzyme solution directly onto the polymer-modified GCE.

  • Incubation: Incubate the electrode in a humidified chamber at 4°C for 4 hours to allow the NHS esters to react with the pendant primary amines of the polymer.

  • Passivation: Rinse the electrode with 0.1 M PBS (pH 7.4) and incubate in 1% Bovine Serum Albumin (BSA) for 30 minutes to block unreacted sites and prevent non-specific binding.

BioConjugation Step1 Electrode Preparation (Polymer-coated GCE) Step2 Enzyme Activation (EDC/NHS in MES Buffer) Step1->Step2 Step3 Covalent Coupling (Amide bond to pendant NH2) Step2->Step3 Step4 Self-Validation (EIS: Increase in R_ct) Step3->Step4

Fig 2. Workflow for covalent bio-conjugation utilizing the pendant aniline amines.

Self-Validation Checkpoint
  • Verification: Perform Electrochemical Impedance Spectroscopy (EIS) in a 5 mM [Fe(CN)6​]3−/4− redox probe solution before and after enzyme conjugation. A successful covalent attachment will result in a significant increase in the charge transfer resistance ( Rct​ ) (visible as a larger semicircle on the Nyquist plot) due to the insulating nature of the immobilized protein layer blocking the diffusion of the redox probe to the electrode surface.

References

  • Title: Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes Source: RSC Publishing URL
  • Title: A Nano-Sized Poly(aniline-co-thiophene)
  • Title: Role of the Anilinium Ion on the Selective Polymerization of Anilinium 2-Acrylamide-2-methyl-1-propanesulfonate Source: PMC URL
  • Title: Use of Conductive Polymers in Detection Stage of Analysis/Miniaturization Devices Source: ACS URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline During Storage

Introduction: Welcome to the technical support center for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals who handle and store this val...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals who handle and store this valuable compound. As a substituted aniline, this molecule is inherently susceptible to oxidative degradation, which can compromise sample integrity, analytical results, and overall research outcomes. This document provides in-depth, experience-driven answers to common questions, troubleshooting steps for observed degradation, and validated protocols to ensure the long-term stability of your material.

Section 1: Understanding the Problem - The "Why" of Degradation

This section addresses the fundamental chemical principles behind the instability of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

FAQ 1: Why is my sample of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline turning yellow, brown, or even black over time?

Answer: The discoloration you are observing is a classic sign of oxidative degradation, a common issue with aniline and its derivatives.[1][2][3] Pure, freshly prepared anilines are often colorless to light-colored liquids or solids.[1][4] However, the primary amine group (-NH₂) is highly susceptible to oxidation when exposed to atmospheric oxygen.

The Mechanism: The degradation process is a multi-step radical reaction, often accelerated by exposure to light (especially UV), heat, and the presence of trace metal ions (like copper or iron) which can act as catalysts.[1][3][4]

  • Initiation: The process begins with the loss of an electron from the nitrogen atom of the aniline, forming a radical cation. The electron-donating methoxy group on the aromatic ring increases the electron density, making this initial oxidation step more favorable.[5]

  • Propagation: This highly reactive intermediate can then undergo further reactions, including coupling with other aniline molecules.

  • Formation of Colored Species: These reactions lead to the formation of complex, conjugated structures such as quinoneimines and, eventually, highly colored polymeric materials, often referred to as "aniline black".[2][6] It is these extended conjugated systems that absorb visible light, causing the observed discoloration from yellow to dark brown or black.

Below is a simplified diagram illustrating this degradation pathway.

cluster_0 Simplified Oxidative Degradation Pathway Aniline Aniline Derivative (Colorless/Pale) Radical Anilinium Radical Cation (Highly Reactive) Aniline->Radical [O], light, metal ions Quinone Quinone-imine Intermediates (Yellow/Red) Radical->Quinone Further Oxidation & Coupling Polymer Complex Polymeric Products (Brown/Black) Quinone->Polymer Polymerization

Caption: Simplified pathway of aniline oxidation.

Section 2: Proactive Storage Protocols - Best Practices

Preventing degradation is always preferable to remediation. Following strict storage protocols is the most effective way to maintain the purity and integrity of your compound.

FAQ 2: What are the ideal storage conditions for the solid 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline?

Answer: To prevent the oxidative cascade from initiating, you must control the compound's environment by rigorously excluding oxygen, light, and catalytic contaminants. Simply placing the vial in a freezer is insufficient for long-term stability.

The optimal storage strategy involves creating a multi-layered barrier against environmental factors. We recommend adhering to the conditions summarized in the table below.

ParameterRecommendationRationale & Causality
Atmosphere Inert Gas (Argon or Nitrogen) This is the most critical factor. Replacing the oxygen-containing headspace in your container with a dry, inert gas directly removes the primary oxidant required for degradation.[2] Argon is denser than air and ideal for blanketing, while nitrogen is a cost-effective alternative.
Temperature -20°C or lower Lower temperatures significantly reduce the rate of all chemical reactions, including oxidation.[3] This slows down any potential degradation that might occur despite other precautions.
Light Complete Darkness Store in an amber glass vial and place it inside a secondary light-proof container or wrap it in aluminum foil. Light, particularly UV, provides the activation energy to initiate radical reactions.[3]
Container Borosilicate Glass or Stainless Steel Use high-quality glass vials with PTFE-lined caps. Avoid contact with copper, brass, or other copper alloys, as these metals are known to catalyze aniline oxidation.[1][4] For highly sensitive or large-scale storage, 400-series stainless steel is recommended.[1]

For a detailed, step-by-step procedure on how to properly store your compound under an inert atmosphere, please refer to Protocol 1 in Section 4.

FAQ 3: I need to store the compound in solution for my experiments. What extra precautions should I take?

Answer: Storing anilines in solution presents a greater stability challenge because the increased molecular mobility can accelerate degradation. Furthermore, dissolved oxygen in solvents is a ready-to-use oxidant. Therefore, in addition to the standard practices of storing cold and dark, you must address the solvent itself and consider chemical stabilization.

  • Solvent Deoxygenation: Before preparing your solution, you must remove dissolved oxygen from your solvent. This can be achieved by sparging the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for highly sensitive applications.[3]

  • Use of Antioxidants: For anything other than immediate use, adding a suitable antioxidant to the solution is strongly advised. Antioxidants function by acting as "sacrificial" molecules that are more easily oxidized than your compound of interest or by terminating the radical chain reactions.[7]

The choice of antioxidant depends on the solvent system and downstream application compatibility.

Antioxidant ClassExampleTypical Conc. (w/v)Mechanism of Action & Use Case
Phenolic Butylated Hydroxytoluene (BHT)0.01 - 0.1%A radical scavenger that donates a hydrogen atom to terminate the oxidative chain reaction. Ideal for organic (non-protic) solvent systems.[3]
Reducing Agent Ascorbic Acid (Vitamin C)0.01 - 0.1%A powerful reducing agent that scavenges oxygen and other oxidizing species. Excellent for aqueous or protic solutions, commonly used to stabilize HPLC samples.[3]
Sulfites Sodium Metabisulfite0.05 - 0.5%A strong reducing agent that reacts with oxygen and can also inhibit enzymatic oxidation pathways if applicable. Effective in aqueous solutions.[3]

For a detailed procedure on preparing a stabilized stock solution, please refer to Protocol 2 in Section 4.

Section 3: Troubleshooting Guide - Reacting to Degradation

If you suspect your sample has already degraded, this section provides guidance on how to assess the material and potentially remediate it.

FAQ 4: My solid sample is already discolored. Can it be salvaged for use in my experiments?

Answer: A discolored sample indicates the presence of impurities. Using it directly will lead to inaccurate quantification and may introduce interfering species into your experiment. While the material can potentially be salvaged, it requires purification and, critically, re-validation of its purity.

  • Purification: Depending on the scale and nature of the impurities, standard laboratory techniques can be effective.

    • Recrystallization: If a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, this can be an effective method for removing colored polymeric impurities.

    • Column Chromatography: Flash chromatography over silica gel is a reliable method for separating the parent compound from both more polar and less polar degradation products.

  • Post-Purification Analysis: It is essential to re-analyze the purified material to confirm its identity and assess its purity. Techniques like HPLC-MS, GC-MS, and NMR are necessary to ensure you have successfully removed the impurities and have a high-quality starting material.[8][9][10]

  • Immediate & Proper Storage: After purification, the clean material must be immediately stored under the ideal conditions outlined in FAQ 2 to prevent rapid re-degradation.

FAQ 5: My HPLC/LC-MS analysis shows a diminishing main peak and the appearance of several new, smaller peaks over time. How do I confirm this is due to oxidative degradation?

Answer: The chromatographic profile you describe is a strong indicator of degradation. To definitively confirm that the new peaks are oxidative degradation products and not artifacts from another source, you should perform a forced degradation study . This is a self-validating experiment that provides a reference fingerprint of the degradation products.

The goal is to intentionally and rapidly degrade a small aliquot of a known pure sample and compare its chromatogram to your aged sample.

cluster_1 Troubleshooting Workflow for Suspected Degradation Start Observation: Unexpected peaks in HPLC or sample discoloration Prep Prepare two identical solutions from a pure, fresh sample Start->Prep Control Control Sample: Store properly (inert gas, dark, -20°C) Prep->Control Forced Forced Degradation Sample: Expose to air/light at RT (or add trace H₂O₂) Prep->Forced Analyze Analyze both samples by HPLC/LC-MS after 24-48h Compare Compare Chromatograms: Control vs. Forced vs. Aged Sample Analyze->Compare Match Conclusion: Degradation Confirmed Compare->Match Peaks in 'Forced' & 'Aged' samples match NoMatch Conclusion: Source of impurity is likely not oxidation. Investigate other sources. Compare->NoMatch Peaks do not match

Caption: Workflow for confirming oxidative degradation.

Forced Degradation Protocol (Simplified):

  • Prepare a solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) from a trusted, pure source.

  • Divide it into two vials.

  • Vial A (Control): Sparge with argon, seal tightly, wrap in foil, and place at -20°C.

  • Vial B (Forced): Leave the cap loose to allow air exchange, place it on a benchtop exposed to ambient light and temperature. For accelerated results, a drop of 3% hydrogen peroxide can be added.

  • Analyze both vials by HPLC/LC-MS after 24-48 hours.

  • Analysis: The chromatogram from Vial A should show a single, pure peak. The chromatogram from Vial B will show a reduced main peak and the appearance of new peaks. If these new peaks match the retention times and mass signals of the unknown peaks in your original aged sample, you have confirmed their identity as oxidative degradation products.

Section 4: Key Experimental Protocols

Protocol 1: Step-by-Step Guide for Inert Gas Blanketing (Solid Storage)
  • Preparation: Obtain a vial of the solid compound, a high-purity argon or nitrogen gas cylinder with a regulator, and tubing with a sterile needle or pipette tip attached.

  • Purge: Gently insert the needle into the vial's headspace, ensuring it does not touch the solid material. Open the gas regulator to a very low flow rate (you should barely be able to feel it on your hand).

  • Displace Oxygen: Allow the gentle stream of inert gas to flow into the vial for 30-60 seconds. Since argon and nitrogen are denser than air, they will displace the oxygen-containing atmosphere from the bottom up.

  • Seal: While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with a PTFE-lined cap. The positive pressure of the inert gas will prevent air from re-entering as you seal.

  • Label & Store: Label the vial clearly, indicating it is under an inert atmosphere. Wrap the vial in aluminum foil or place it in a light-proof secondary container and store it at -20°C or below.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Solvent Preparation: Select a high-purity HPLC-grade solvent. Deoxygenate approximately 20% more solvent than you need by sparging with argon or nitrogen for 15-30 minutes in a flask.

  • Antioxidant Addition: If using an antioxidant, add it to the deoxygenated solvent now and mix until fully dissolved. For example, add BHT to a final concentration of 0.05% (w/v).

  • Compound Dissolution: Weigh the required amount of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in a tared storage vial (amber glass recommended). Using the prepared stabilized solvent, dissolve the compound to your target concentration.

  • Inert Gas Blanketing: Before sealing, blanket the headspace of the solution vial with argon or nitrogen as described in Protocol 1.

  • Seal, Label & Store: Seal the vial tightly. Label with the compound name, concentration, solvent, antioxidant used, and date. Store at -20°C in the dark.

References

  • Oxid
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. [Link]

  • ACS Publications. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. [Link]

  • PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. [Link]

  • Loba Chemie. ANILINE EXTRA PURE - Safety Data Sheet. [Link]

  • ETH Zurich Research Collection. (2014). Oxidative transformation of aromatic amines. [Link]

  • ResearchGate. (2019). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • ResearchGate. (2023). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]

  • ACS Publications. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. [Link]

  • PMC. (2018). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. [Link]

  • ResearchGate. (2016). Aniline and Its Derivatives. [Link]

  • PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Waters Corporation. (2021). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • MatheO. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

Sources

Optimization

troubleshooting low solubility of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the aqueous solubility of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the aqueous solubility of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline . Due to its specific molecular architecture, this compound presents distinct challenges in biological assays and formulation development.

Molecular Diagnostics: Understanding the Causality of Insolubility

To troubleshoot solubility, we must first deconstruct the physicochemical properties of the molecule:

  • High Lipophilicity: The molecular backbone consists of a thiophene ring, an ethoxy spacer, and a methoxy-substituted benzene ring. This highly non-polar surface area requires significant energy to disrupt the hydrogen-bonded network of water, making aqueous dissolution thermodynamically unfavorable 1.

  • Weak Base Equilibria: The only ionizable group is the primary amine (aniline moiety). Anilines are weak bases with a typical pKa​ ranging from 4.0 to 5.0 2. At physiological pH (7.4), the amine remains unprotonated. Without a formal charge, the molecule acts as a neutral, highly hydrophobic entity.

To force this molecule into an aqueous solution, you must either alter its ionization state (pH adjustment), lower the dielectric constant of the solvent (cosolvents), or physically shield the hydrophobic regions from water (cyclodextrins).

Solubilization Decision Matrix

Use the following logical workflow to select the most appropriate solubilization strategy based on the constraints of your specific assay.

Workflow Start Assess Assay Requirements (In vitro vs. In vivo) pH_Tol Is low pH (< 4.0) tolerated by the system? Start->pH_Tol Cosolvent_Tol Are organic cosolvents (DMSO/PEG) tolerated? pH_Tol->Cosolvent_Tol No Salt Strategy A: Acidification / Salt Formation (pH < 4.0) pH_Tol->Salt Yes Cosolvent Strategy B: Cosolvent Mixture (e.g., DMSO + PEG400) Cosolvent_Tol->Cosolvent Yes Cyclo Strategy C: Cyclodextrin Complexation (e.g., HP-β-CD) Cosolvent_Tol->Cyclo No (Strictly Aqueous)

Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.

Step-by-Step Troubleshooting Protocols

Strategy A: pH Adjustment & Salt Formation

Causality: Lowering the pH below the pKa​ of the aniline group forces protonation, converting the neutral free base into a highly polar ammonium cation. This ion-dipole interaction dramatically increases the molecule's affinity for water 1. Best For: Gastric simulation assays, analytical chemistry (HPLC mobile phases), or systems insensitive to acidic conditions.

  • Weighing: Accurately weigh 10 mg of the compound into a glass vial.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl. Vortex vigorously. The compound will form a hydrochloride salt in situ.

  • Dilution: Slowly add the required volume of deionized water to reach the target concentration.

  • Self-Validation: Measure the final pH. If the pH drifts above 4.5, the solution will likely turn cloudy as the free base precipitates. Titrate with dilute HCl to maintain clarity.

Strategy B: Cosolvent Systems (DMSO / PEG400)

Causality: Cosolvents like PEG400 and DMSO disrupt the intermolecular hydrogen bonding networks in aqueous systems. They decrease the bulk polarity of the solvent, providing favorable electrostatic interactions that match the lipophilic nature of the thiophene and benzene rings 3. Best For: In vitro cell-based assays and in vivo parenteral dosing.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Vehicle Assembly: Prepare a vehicle mixture of 40% PEG400 and 60% aqueous buffer (v/v) 4.

  • Spiking: Add the DMSO stock dropwise into the PEG400/Buffer mixture while continuously vortexing. Keep the final DMSO concentration 5% to minimize cellular toxicity.

  • Self-Validation: Shine a laser pointer through the solution in a dark room. If the beam path is visible (Tyndall effect), nano-precipitation has occurred, indicating the solvent capacity has been exceeded.

Strategy C: Cyclodextrin Inclusion (HP-β-CD)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic thiophene and benzene rings of the compound partition into this cavity via van der Waals forces, forming a water-soluble inclusion complex without altering the bulk pH 5. Best For: Strict aqueous requirements, sensitive cell lines, and oral formulations.

  • Vehicle Preparation: Dissolve HP-β-CD in an aqueous buffer (e.g., PBS) to a concentration of 20% (w/v) 6.

  • Complexation: Add an excess amount of the solid compound to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker for 24–48 hours at room temperature to achieve thermodynamic equilibrium 7.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove uncomplexed solid drug.

  • Self-Validation: The resulting filtrate is a saturated inclusion complex. Quantify the exact dissolved concentration using HPLC-UV prior to downstream application.

Quantitative Formulation Comparison

The following table summarizes the expected performance of each solubilization strategy for lipophilic weak bases like 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

Solubilization StrategyTypical Vehicle CompositionExpected Solubility EnhancementBiocompatibility / Toxicity Risk
Aqueous Buffer (Control) 100% PBS (pH 7.4)Baseline (< 1 µg/mL)High (Inert)
pH Adjustment 0.1 M HCl / Water (pH 3.0)100x – 500xLow (Acidic stress to cells)
Cosolvent Mixture 5% DMSO, 40% PEG400, 55% Water500x – 1000xModerate (DMSO toxicity > 1%)
Cyclodextrin Complex 20% HP-β-CD in PBS (pH 7.4)1000x – 5000xHigh (Safe for most in vitro models)

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why is this happening? A: This is a phenomenon known as "solvent shift" precipitation. When the DMSO stock contacts the aqueous media, the local concentration of water spikes, dropping the solvent capacity faster than the compound can disperse. Solution: Pre-dilute the DMSO stock into an intermediate cosolvent (like PEG400) first, or add the stock dropwise to media that is pre-warmed to 37°C under rapid vortexing.

Q: Can I use surfactants like Tween-80 or Triton X-100 instead of Cyclodextrins? A: Yes, surfactants form micelles that effectively encapsulate lipophilic drugs. However, Triton X-100 is highly lytic to cell membranes and should only be used in cell-free biochemical assays. For cell-based assays, HP-β-CD is generally preferred due to its lower membrane toxicity profile at working concentrations 5.

Q: Does heating the solution help with permanent solubility? A: Heating increases kinetic solubility, allowing the compound to dissolve faster. However, if the concentration exceeds the thermodynamic equilibrium solubility at room temperature, the compound will eventually precipitate upon cooling. Always rely on formulation adjustments (pH, cosolvents, cyclodextrins) rather than temperature alone.

References

  • USP-NF. "〈1059〉 Excipient Performance." Available at: [Link]

  • Science.gov. "Examples of Weak Base Chemical Functional Groups, Their Approximate pKa's." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures." Available at:[Link]

  • ACS Omega. "Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Available at:[Link]

  • IntechOpen. "Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs." Available at:[Link]

  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Available at: [Link]

Sources

Troubleshooting

optimizing recrystallization solvents for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline purification

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with the isolation and purification of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with the isolation and purification of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline .

Due to its highly electron-rich aromatic core and amphiphilic structural features (a polar primary amine paired with a lipophilic thiophene-ethoxy tail), this intermediate presents unique thermodynamic and kinetic challenges during recrystallization. This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to ensure high-purity crystalline recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My product forms a milky emulsion ("oils out") instead of crystallizing upon cooling. How do I force nucleation?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This kinetic phenomenon occurs when the temperature at which the solution reaches supersaturation ( Tcloud​ ) is higher than the melting point of the solute ( Tmelt​ )[1]. Because the flexible ethoxy linker and thiophene ring in your molecule lower its intrinsic melting point, cooling the solution forces the compound to separate as a solute-rich liquid droplet rather than integrating into a rigid crystal lattice[2]. Furthermore, impurities preferentially partition into these liquid droplets, severely depressing the melting point further and trapping contaminants.

The Solution:

  • Lower the Saturation Temperature: Switch to a solvent system with a lower boiling point or decrease the solute concentration by adding 10–20% more of the "good" solvent. This shifts the saturation curve so that supersaturation is only achieved below the solute's melting point.

  • Bypass the Nucleation Barrier: Introduce pure seed crystals at the metastable zone (just before the expected cloud point). Seeding provides a low-energy template for lattice formation, kinetically outcompeting the LLPS pathway[3].

Q2: The crude aniline is light brown, but the solution turns dark purple/black during hot filtration. Why is this happening?

The Causality: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is exceptionally electron-rich. The electron-donating methoxy (-OCH₃) and alkoxy groups synergistically increase the electron density on the primary amine. At elevated temperatures, dissolved oxygen in the solvent rapidly oxidizes the amine into highly conjugated, dark-colored radical species or oligomers[4].

The Solution: Exclude oxygen entirely. Recrystallization must be performed using aggressively degassed solvents (sparged with Nitrogen or Argon for at least 15 minutes). If discoloration persists, add a sacrificial antioxidant, such as 0.1–0.5 wt% ascorbic acid, to the solvent mixture to quench radical oxidation pathways before they degrade your product.

Q3: Single solvents either dissolve the compound completely at room temperature or not at all at reflux. What is the optimal solvent strategy?

The Causality: The molecule is amphiphilic. Polar aprotic solvents (like EtOAc or DCM) easily solvate the amine and ether oxygens via dipole interactions, while non-polar solvents (like Heptane) fail to overcome the crystal lattice energy but readily solvate the thiophene tail once dissolved[5].

The Solution: Employ an anti-solvent (binary) crystallization strategy. Ethyl Acetate (EtOAc) should be used as the primary thermodynamic solvent to dissolve the compound, while Heptane is titrated in as the anti-solvent to selectively reduce the solubility of the polar domains, forcing controlled precipitation.

Part 2: Solvent System Optimization Data

The table below summarizes the quantitative and mechanistic suitability of various solvent systems for this specific aniline derivative.

Solvent SystemVolume RatioBoiling Point (°C)Solvating PowerLLPS (Oiling Out) RiskMechanistic Suitability & Verdict
EtOAc / Heptane 1 : 2 to 1 : 477 / 98High (EtOAc) / Low (Heptane)Moderate Optimal. EtOAc solvates polar groups; Heptane gently rejects the thiophene tail, allowing controlled lattice assembly.
Isopropanol (IPA) Single Solvent82ModerateHigh Suboptimal. Strong hydrogen bonding from IPA disrupts the aniline's self-assembly, frequently inducing LLPS.
Toluene / Hexane 1 : 3110 / 68High (Toluene) / Low (Hexane)High Poor. Toluene's high boiling point allows dissolution at temperatures far exceeding the solute's melting point, guaranteeing oiling out upon cooling.
Ethanol / Water 3 : 178 / 100High (EtOH) / Low (Water)Extreme Not Recommended. Water dramatically accelerates the oxidative degradation of the electron-rich aniline and forces immediate emulsion.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes an EtOAc/Heptane binary system under inert conditions. It is designed as a self-validating system—each step contains a physical checkpoint that confirms the thermodynamic state of the process before proceeding.

Step 1: Solvent Degassing & Preparation

  • Action: Sparge Ethyl Acetate and Heptane separately with Argon for 15 minutes.

  • Validation: The absence of color change in the subsequent heating step will validate that dissolved oxygen has been successfully removed.

Step 2: Dissolution & Hot Filtration

  • Action: Suspend the crude 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline in a minimum volume of EtOAc (approx. 3-5 mL/g) and heat to 60°C under Argon. If particulate matter remains, perform a hot gravity filtration through a fluted filter paper.

  • Validation: If the filtrate is perfectly transparent, complete thermodynamic dissolution of the target molecule is validated. Any residue left on the filter paper is confirmed as an insoluble inorganic impurity or polymerized byproduct.

Step 3: Anti-Solvent Titration (Defining the Metastable Zone)

  • Action: While maintaining the solution at 60°C, add hot Heptane dropwise with constant stirring. Stop adding Heptane the exact moment a faint, persistent cloudiness appears. Immediately add 1–3 drops of EtOAc until the solution just turns clear again.

  • Validation: The transient cloudiness validates that the solution has reached its exact saturation point ( Tcloud​ ). Clearing it with EtOAc ensures the system is poised perfectly within the metastable zone, ready for controlled nucleation rather than premature precipitation.

Step 4: Seeding and Controlled Cooling

  • Action: Cool the solution slowly (0.5°C per minute) to 45°C. Introduce 0.1 wt% of pure 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline seed crystals. Continue cooling to 5°C.

  • Validation: Observe the seed crystals. If they dissolve, the solution is undersaturated (add more Heptane). If they remain suspended and begin to grow with sharp edges, supersaturation and successful lattice integration are physically validated, confirming that the LLPS boundary has been bypassed.

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration. Wash with ice-cold, degassed Heptane (containing 10% EtOAc) to remove mother liquor.

  • Validation: Evaporate a 1 mL aliquot of the mother liquor on a watch glass. A minimal waxy residue validates that the crystallization yield is maximized and the product is not being lost to the solvent.

Part 4: Process Visualization

Recrystallization_Workflow Start Crude 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (Electron-Rich, Prone to Oxidation) Degas Degas EtOAc Solvent (N2 Sparge, 15 min) Start->Degas Dissolve Dissolve at 60°C (Self-Validation: Clear Solution) Degas->Dissolve Antisolvent Titrate Heptane at 60°C until Persistent Cloudiness Dissolve->Antisolvent Cool Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cool PhaseCheck Phase Behavior Observation Cool->PhaseCheck Success Discrete Crystals Form (Successful Nucleation) PhaseCheck->Success T_melt > T_cloud Oiling Oiling Out (LLPS) (Milky Emulsion) PhaseCheck->Oiling T_melt < T_cloud Oxidation Solution Darkens (Oxidative Degradation) PhaseCheck->Oxidation O2 Ingress FixOil Reheat to 60°C, Add 10% EtOAc Seed at 45°C Oiling->FixOil FixOx Abort. Restart with Ascorbic Acid (0.5 wt%) Oxidation->FixOx FixOil->Cool Retry FixOx->Degas Retry

Decision tree for troubleshooting 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline recrystallization.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." LibreTexts Organic Chemistry Laboratory Techniques. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Process Challenges." AutoChem Applications. Available at:[Link]

  • University of York. "Solvent Choice - Chemistry Teaching Labs." Department of Chemistry. Available at:[Link]

  • Lei, A., et al. "K2S2O8-induced site-selective phenoxazination/phenothiazination of electron-rich anilines." RSC Organic Chemistry Frontiers, 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Welcome to the Advanced NMR Troubleshooting Center. Characterizing complex small molecules like 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline often presents significant analytical bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. Characterizing complex small molecules like 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline often presents significant analytical bottlenecks. The structural juxtaposition of an electron-rich aniline ring, a flexible ethoxy linker, and a thiophene moiety creates high proton density in narrow chemical shift windows.

This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to resolve signal overlap, ensuring unambiguous structural elucidation.

Diagnostic Workflow

Before altering acquisition parameters, it is critical to diagnose the root cause of the overlap. The following workflow outlines a self-validating system for separating convoluted signals.

Workflow A Signal Overlap in 1D 1H NMR (Aromatic or Aliphatic) B Perform Solvent Switch (CDCl3 to C6D6) A->B First Line D Run 2D NMR Suite (HSQC & HMBC) A->D Complex Spin System C Evaluate ASIS Effect (Differential Shielding) B->C C->D Persistent Overlap G Unambiguous Structural Characterization C->G Resolved E Phase-Sensitive HSQC (Separate 1H via 13C) D->E F HMBC (Confirm Connectivity) D->F E->G F->G

Decision workflow for resolving NMR signal overlap in complex molecules.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do the thiophene and aniline aromatic protons overlap so heavily in standard CDCl₃? A1: The overlap is driven by competing electronic effects. The aniline ring is heavily shielded by the electron-donating methoxy (-OCH₃), ethoxy (-O-R), and amine (-NH₂) groups, which pushes the aniline aromatic protons upfield (typically ~6.2–6.8 ppm). Conversely, the thiophene protons (H-2, H-4, H-5) are slightly more deshielded but resonate in a highly similar window (~6.9–7.3 ppm). In CDCl₃, the edges of these multiplets often merge into an unresolved "hump," making integration and J-coupling extraction impossible[1].

Q2: How does changing the solvent to Benzene-d₆ (C₆D₆) resolve the methoxy and ethoxy aliphatic overlap? A2: This is achieved through the Aromatic Solvent-Induced Shift (ASIS) . Benzene molecules possess a strong magnetic anisotropy and will transiently align their π-clouds with the electron-deficient regions or strong dipoles of the solute[2]. In your molecule, C₆D₆ will preferentially solvate the polar methoxy oxygen and the aniline nitrogen. This specific solvation geometry differentially shields the -OCH₃ protons, shifting them significantly upfield compared to the adjacent -O-CH₂- ethoxy protons. This simple solvent switch physically pulls the overlapping signals apart[1].

Q3: When should I rely on HSQC versus HMBC to resolve the thiophene linker? A3: You must use them synergistically, but for different reasons.

  • HSQC (Heteronuclear Single Quantum Coherence) is your primary resolution tool. It correlates protons to their directly attached carbons (1-bond). Even if the ¹H signals of the thiophene and aniline rings overlap at 6.9 ppm, their attached ¹³C nuclei resonate at vastly different frequencies. HSQC disperses the overlapping proton signals across the high-resolution ¹³C dimension[3].

  • HMBC (Heteronuclear Multiple Bond Correlation) is your connectivity proof. It suppresses 1-bond correlations to reveal 2- and 3-bond interactions[4]. You use HMBC to prove that the ethoxy -CH₂- protons correlate across the ether oxygen to the specific C3 carbon of the aniline ring, confirming the regiochemistry.

Quantitative Data: Chemical Shift & ASIS Predictions

To assist in spectral assignment, the following table summarizes the expected ¹H NMR chemical shifts and the theoretical ASIS effects when transitioning from CDCl₃ to C₆D₆.

Table 1: Expected Chemical Shifts and ASIS Effects for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

Proton EnvironmentExpected δ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm)ASIS (Δδ)MultiplicityCausality of Shift
Aniline Ar-H (x3) 6.20 - 6.805.90 - 6.40~ -0.35mStrong shielding by C₆D₆ π-stacking near polar -NH₂/-OMe.
Thiophene Ar-H (x3) 6.90 - 7.306.80 - 7.15~ -0.15mModerate shielding; less polar interaction than aniline.
-OCH₃ (Methoxy) 3.853.40~ -0.45sHigh ASIS due to strong dipole-induced solvent alignment.
-O-CH₂- (Ethoxy) 4.103.80~ -0.30tModerate ASIS; further from the primary solvation centers.
-CH₂-Th (Ethoxy) 3.102.90~ -0.20tWeak ASIS; dominated by the thiophene ring current.
-NH₂ (Amine) 3.50 (broad)3.10 (broad)~ -0.40br sDisruption of intermolecular H-bonding by the solvent.

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

This protocol validates whether signal overlap is purely coincidental (due to solvent environment) or structural.

  • Sample Preparation: Dissolve exactly 15 mg of the highly pure analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 64k data points, 298 K). Identify the regions of severe overlap (typically 3.8–4.2 ppm and 6.2–7.3 ppm).

  • Solvent Evaporation: Recover the sample and evaporate the CDCl₃ under a gentle, steady stream of N₂ gas until a dry residue is formed. Do not use high heat to avoid degrading the aniline.

  • Solvent Switch: Re-dissolve the residue completely in 0.6 mL of Benzene-d₆ (C₆D₆).

  • Comparative Acquisition: Acquire a second 1D ¹H NMR spectrum using identical receiver gain and acquisition parameters.

  • Data Analysis: Overlay the two spectra. Calculate the Δδ (ASIS effect) for each multiplet. The differential shielding will isolate the methoxy singlet from the ethoxy triplet[2].

Protocol 2: High-Resolution Phase-Sensitive HSQC & HMBC Setup

If the solvent switch is insufficient, 2D NMR is required to disperse the signals into the carbon dimension[1].

  • Pulse Calibration: Accurately determine the 90° pulse widths for both the ¹H and ¹³C channels. This is critical for maximizing magnetization transfer and minimizing artifact noise in 2D spectra.

  • Phase-Sensitive HSQC:

    • Set up a multiplicity-edited (phase-sensitive) HSQC experiment.

    • This editing modulates signal intensity to distinguish between -CH/-CH₃ groups (positive phase, typically phased red) and -CH₂ groups (negative phase, typically phased blue)[3].

    • Causality: This instantly differentiates the overlapping -OCH₃ (positive) from the -O-CH₂- (negative) in the aliphatic region, even if their proton shifts are identical[4].

  • HMBC Optimization:

    • Set up the HMBC experiment and optimize the long-range coupling delay for nJCH​ = 8 Hz (typically a delay of ~62.5 ms).

    • Causality: This specific delay captures the critical 3-bond correlations from the ethoxy linker to the quaternary carbons of both the thiophene and aniline rings, proving the molecular connectivity[4].

  • Processing: Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation. Zero-fill the data to at least a 1024 x 1024 matrix to maximize digital resolution in the F1 (¹³C) dimension.

References

  • troubleshooting NMR signal overlap in stigmastane steroids - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsQesEjW-hDv0vW8LDdb_rmgK4GlZWiMh8XbGqJWsqjqssx0oQuOFIDOpRrDXg5KHlTqdQePmQBTH4w0jAfx7ADqRRFhXn9k68yx3jYT-StiG7L03Rr0RDqdIHcmVLBBk4IC69qlmdGfPTCZkCHFNCyXjU2j2t4rKiYjT-rZDJlp-b_oIdRSTeNAn2aXl-nyo_NQwUO4J2]
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Pressbooks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnvHHmxftwAuqdYDp9nsQ7hFjfU4OQnCdTcQ9t98w5DE9jhFrc8MxwsG76Z74kVb-PlPMPdmbwwRQL9fytqN19bgnZ5ANBhOycoTIGSy2wriAaue2m7AYVDKIOBZOccBc11izOqtiOyX6qk0Ut8twUHnR239A-9rfaXl6otMrNfV1fieD0zWeU645im0UW167S6zhhl_M377F62-NZJVx2VAPP_rT9XbxmBmjuLQ==]
  • HSQC and HMBC - NMR Core Facility - Columbia University. Columbia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaBT8qWQrlyGhMCGTmfUfIz2ARzFW2nQIPd4iaH-REAtqE41yTs95VunHQcoxqGbhaEhAey-4TjYpgDoEzhtCoa1oYp-slK0wAgv3H-AwxS2BWWJX8b-1cbui2TF74ZhkS60qs4RNfe7XYlHDd9g==]
  • Simple, accurate, adjustable-parameter-free prediction of NMR shifts for molecules in solution - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Thiophene-Bearing Aniline Amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of carbon-nitrogen (C–N) cross-coupling reactions involving complex, heteroatom-rich active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of carbon-nitrogen (C–N) cross-coupling reactions involving complex, heteroatom-rich active pharmaceutical ingredients (APIs).

The amination of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline via the Buchwald-Hartwig protocol presents a classic mechanistic conflict: balancing the necessary electrophilicity of the palladium catalyst against the nucleophilic, poisoning nature of the thiophene moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize catalyst loading and achieve high turnover numbers (TON).

Mechanistic Overview: The "Thiophene Problem"

Before adjusting equivalents, it is critical to understand the failure modes of the catalytic cycle. The Buchwald-Hartwig amination proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. However, the sulfur atom in the thiophene ring acts as a soft Lewis base, which can irreversibly bind to the soft, electron-rich Pd(0) or the electrophilic Pd(II) intermediate[2]. This off-cycle coordination outcompetes productive steps, leading to premature catalyst death.

Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X Poison Catalyst Deactivation (Thiophene-S Coordination) Pd0->Poison S-chelation AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base OxAdd->Poison S-chelation RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base·HX RedElim->Pd0 Regeneration Product Coupled Amine Product RedElim->Product Substrate Aryl Halide (Ar-X) Substrate->OxAdd Amine 4-Methoxy-3-[2-(thiophen-3-yl) ethoxy]aniline Amine->AmineCoord

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the thiophene poisoning pathway.

Troubleshooting & FAQs

Q1: My reaction stalls at 40% conversion when using 1.0 mol% Pd. Should I just increase the palladium loading to >5 mol% to overcome the thiophene poisoning? A1: No. Brute-forcing the reaction with high catalyst loading (e.g., >5 mol% or >50,000 ppm) is inefficient, increases the risk of hydrodehalogenation/homocoupling side-reactions, and creates severe downstream heavy-metal remediation challenges[3]. Instead of compensating for catalyst death, prevent it by optimizing the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., t-BuXPhos) create a steric shield around the palladium center, physically blocking the thiophene sulfur from coordinating while still allowing the primary aniline to react[4].

Q2: How do the specific functional groups on 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline affect the coupling kinetics? A2: The 4-methoxy group is beneficial; it increases the nucleophilicity of the aniline nitrogen via electron donation, accelerating the amine coordination step. However, the ortho-alkoxy linkage introduces significant steric hindrance near the reactive amine. This necessitates a highly active catalyst system capable of navigating sterically demanding environments, further justifying the use of specialized ligands over generic bidentate options like dppf[4].

Q3: What is the optimal Pd/Ligand ratio for this specific aniline? A3: For monodentate dialkylbiaryl phosphines, a 1:2 to 1:2.2 ratio of Pd to Ligand is optimal. This ensures that the active monomeric Pd(0)L₁ complex is thermodynamically favored and fully ligated before it encounters the sulfur-bearing substrate. We recommend 0.5 – 1.0 mol% Pd with 1.1 – 2.2 mol% ligand.

Q4: Can solvent and base choice mitigate catalyst poisoning? A4: Yes. For sterically hindered, sulfur-bearing anilines, strong alkoxide bases like Sodium tert-butoxide (NaOtBu) in non-polar solvents (e.g., Toluene) provide the highest turnover frequencies by accelerating the deprotonation/reductive elimination sequence[4]. If your aryl halide coupling partner has base-sensitive functional groups, substitute NaOtBu with Cesium Carbonate (Cs₂CO₃) and switch the solvent to 1,4-Dioxane, though this may require a slight increase in reaction temperature (100 °C).

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the performance of various catalyst systems evaluated for thiophene-bearing aniline substrates.

PrecatalystLigandBaseSolventOptimal Pd LoadingExpected YieldMechanistic Rationale
[Pd(allyl)Cl]₂ t-BuXPhosNaOtBuToluene0.5 - 1.0 mol%>85%Exceptional steric shielding prevents S-coordination; highly active for bulky amines[4].
Pd₂(dba)₃ BrettPhosNaOtBuToluene1.0 - 2.0 mol%80-85%Rapid reductive elimination; dba ligand can slightly inhibit the cycle compared to allyl dimers.
Pd(OAc)₂ RuPhosCs₂CO₃Dioxane2.0 - 3.0 mol%70-75%Milder base conditions; requires higher loading due to a slower deprotonation step.
Pd(OAc)₂ dppfCs₂CO₃Dioxane5.0 mol%<40%Bidentate ligand struggles with steric bulk; high risk of thiophene poisoning[1].
Standard Operating Procedure: Optimized Amination (1.0 mol% Pd)

Causality Note: This protocol emphasizes the pre-generation of the active Pd(0)L_n complex. By mixing the precatalyst and ligand before introducing the thiophene-bearing substrate, we ensure that all palladium centers are sterically protected, drastically reducing initial poisoning events.

Materials:

  • Aryl Halide (1.0 equiv)

  • 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (1.2 equiv) *[Pd(allyl)Cl]₂ (0.5 mol% dimer = 1.0 mol% Pd)

  • t-BuXPhos (2.2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox or Schlenk line): In an oven-dried reaction vial equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.5 mol%) and t-BuXPhos (2.2 mol%). Add 20% of the total anhydrous toluene volume.

  • Ligation Validation: Stir the mixture at room temperature for 10-15 minutes. Self-Validation Check: Observe a distinct color shift from dark red/brown to a pale yellow/orange homogeneous solution. This visual cue confirms the successful formation of the active monomeric Pd(0)L_n complex. Do not proceed until this color change occurs.

  • Substrate Addition: To the active catalyst solution, add the Aryl Halide (1.0 equiv), followed by the 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (1.2 equiv).

  • Base Introduction: Add NaOtBu (1.5 equiv) in one portion. Wash the vial walls with the remaining 80% of the anhydrous toluene to ensure all reagents are submerged.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Move the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. Causality Note: High stirring rates are critical as the reaction becomes heterogeneous upon the formation of the insoluble NaX (sodium halide) salt byproduct.

  • Work-up & Remediation: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts. To achieve pharmaceutical-grade Pd removal (<10 ppm), treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) at 40 °C for 2 hours before final chromatographic purification.

References
  • Catalyst poisoning issues in cross-coupling reactions with sulfur - Benchchem.2

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. 4

  • Buchwald–Hartwig amination - Wikipedia. 1

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

comparing 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline with standard methoxyanilines

Comparative Profiling Guide: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline vs. Standard Methoxyanilines in Advanced Synthesis As drug targets become increasingly complex, the demand for highly functionalized, sterically d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling Guide: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline vs. Standard Methoxyanilines in Advanced Synthesis

As drug targets become increasingly complex, the demand for highly functionalized, sterically demanding building blocks has surged. While standard methoxyanilines (e.g., 4-methoxyaniline or 3,4-dimethoxyaniline) are ubiquitous in early-stage discovery and general organic synthesis, they often lack the structural complexity required to engage deep hydrophobic pockets in modern pharmacological targets.

This guide provides an in-depth comparative analysis between 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (MTEA) —a specialized, sterically encumbered intermediate—and standard methoxyanilines. We will explore the physicochemical rationale for employing such bulky derivatives, the mechanistic challenges they introduce, and the validated experimental workflows required to handle them.

Structural Rationale & Physicochemical Profiling

The addition of a 2-(thiophen-3-yl)ethoxy tail at the meta-position of a 4-methoxyaniline core is not arbitrary. In targeted drug design (such as kinase inhibitors), this specific moiety serves as a flexible, lipophilic extension designed to probe solvent channels or occupy hydrophobic sub-pockets (e.g., the DFG-out conformation in kinases).

However, this structural enhancement fundamentally alters the molecule's physical properties. The flexible ethoxy linker allows the thiophene ring to fold back over the aniline core, creating a significant steric shield around the primary amine. Furthermore, the heteroaromatic system drastically increases the molecule's lipophilicity (LogP), shifting its solubility profile away from aqueous media and toward non-polar organic solvents.

Table 1: Physicochemical and Structural Comparison

Property4-Methoxyaniline (p-Anisidine)3,4-Dimethoxyaniline4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (MTEA)
Molecular Weight 123.15 g/mol 153.18 g/mol 249.33 g/mol
Estimated LogP ~0.95~1.20~3.10
Steric Hindrance (Amine) Minimal (Unobstructed)Low (Methoxy at meta)High (Bulky heteroaryl ether at meta)
Aqueous Solubility High (>20 mg/mL)Moderate (~10 mg/mL)Poor (<1 mg/mL)
Electronic Profile Highly electron-rich (+M)Highly electron-rich (+M)Electron-rich, but sterically shielded
Primary Application General building block, dyesStandard pharmaceutical intermediateTargeted kinase inhibitors, lipophilic probes

Mechanistic Reactivity: The Buchwald-Hartwig Paradigm

The most common transformation for these anilines in medicinal chemistry is the formation of C–N bonds via Buchwald-Hartwig cross-coupling[1]. Here, the divergence between MTEA and standard methoxyanilines becomes mechanistically critical.

Standard methoxyanilines couple readily. Their unhindered nature allows them to easily coordinate to the palladium center following the oxidative addition of the aryl halide. Conversely, the bulky 3-substituent of MTEA creates a severe steric clash during the amine coordination and deprotonation steps. If standard ligands (like BINAP or XPhos) are used, the catalytic cycle stalls, leading to catalyst decay (often visible as palladium black) and poor yields.

To overcome this, MTEA requires highly active, bulky, electron-rich ligands such as BrettPhos or RuPhos [2]. These biaryl ligands force the palladium into a highly reactive monoligated state [L1​Pd(0)] . The extreme bulk of the ligand creates a deep, accommodating binding pocket that not only accepts the sterically hindered MTEA but actively accelerates the rate-limiting reductive elimination step to relieve steric tension[3].

G Start Aniline Substrate Sub1 MTEA (Bulky 3-Substituent) Start->Sub1 Sub2 4-Methoxyaniline (Unobstructed) Start->Sub2 Cat1 Pd + BrettPhos (Accommodates Bulk) Sub1->Cat1 Steric Clash Mitigation Cat2 Pd + XPhos/BINAP (Standard Coupling) Sub2->Cat2 Broad Tolerance Mech1 Accelerated Reductive Elimination Cat1->Mech1 Mech2 Standard Catalytic Cycle Cat2->Mech2 Product Target Arylated Amine Mech1->Product Mech2->Product

Divergent Buchwald-Hartwig catalytic workflows based on aniline steric hindrance.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly stated to aid in troubleshooting.

Protocol A: High-Yield Buchwald-Hartwig Coupling for Bulky MTEA

Objective: Couple the sterically hindered MTEA with a standard aryl chloride.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Chloride (1.0 eq), MTEA (1.2 eq), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

    • Causality Note: BrettPhos is chosen explicitly because its rigid biaryl structure prevents cyclometalation while providing the necessary steric bulk to force the reductive elimination of the congested MTEA-aryl bond[3]. A strong base ( NaOtBu ) is required to facilitate the deprotonation of the sterically shielded amine intermediate.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 100 °C under robust stirring for 4–6 hours.

  • Self-Validation (LC-MS): At 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade Acetonitrile, and analyze.

    • Success State: Complete consumption of MTEA; product mass observed.

    • Failure Mode Check: If unreacted MTEA remains alongside intact aryl chloride, catalyst deactivation has occurred (likely oxygen ingress oxidizing BrettPhos to its phosphine oxide). If MTEA is consumed but the product is absent, check the mass spectra for the hydrodehalogenated aryl chloride, indicating a failure at the amine coordination step.

Protocol B: Standard Coupling for 4-Methoxyaniline

Objective: Couple the unhindered 4-methoxyaniline with the same aryl chloride.

  • Preparation: Charge a vial with Aryl Chloride (1.0 eq), 4-Methoxyaniline (1.2 eq), Pd(OAc)2​ (2 mol%), XPhos (4 mol%), and K2​CO3​ (2.0 eq).

    • Causality Note: Because 4-methoxyaniline lacks the bulky 3-substituent, a weaker base ( K2​CO3​ ) and a more general, less sterically extreme ligand (XPhos) can be utilized without stalling the catalytic cycle[1]. This milder condition prevents unwanted side reactions.

  • Solvent Addition: Add 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 80 °C for 2 hours.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc). The highly nucleophilic nature of 4-methoxyaniline typically drives this reaction to completion rapidly.

Conclusion

While standard methoxyanilines offer ease of use and rapid coupling kinetics, they cannot provide the complex spatial geometry required for advanced pharmacological targeting. 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (MTEA) bridges this gap by introducing a flexible, lipophilic pharmacophore. By understanding the steric penalties this group imposes, researchers can rationally select specialized catalytic systems—such as BrettPhos-mediated Buchwald-Hartwig aminations—to maintain high synthetic yields without sacrificing structural complexity.

References

  • Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. acs.org. URL:[Link]

  • Pd-Methylnaphthyl-tBuBrettPhos Complexes as Efficient and Selective Catalysts for the Monoarylation of Ammonia and Hydrazine | ACS Publications. acs.org. URL:[Link]

Sources

Comparative

Spectroscopic Validation of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Intermediates: A Comparative Guide on Synthesis and Analytical Workflows

Executive Summary The synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline —a highly functionalized building block frequently utilized in the development of kinase inhibitors and advanced therapeutics—presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline —a highly functionalized building block frequently utilized in the development of kinase inhibitors and advanced therapeutics—presents unique chemoselective challenges. The synthetic sequence relies on two pivotal transformations: the etherification of 2-methoxy-5-nitrophenol with a thiophene-bearing side chain, and the subsequent reduction of the nitro group to an aniline.

This guide provides an objective, data-driven comparison of alternative synthetic routes for these intermediates, evaluated strictly through the lens of spectroscopic validation (NMR and LC-MS). By analyzing the causality behind experimental failures—such as triphenylphosphine oxide (TPPO) contamination and palladium catalyst poisoning—this guide establishes robust, self-validating protocols for process chemists and drug development professionals.

Mechanistic Pathway & Synthesis Strategy

The structural integrity of the target molecule demands careful selection of reagents to avoid downstream analytical bottlenecks. The diagram below contrasts the traditional, problematic pathways (Routes A and X) with the optimized, spectroscopically clean pathways (Routes B and Y).

Synthesis cluster_1 Etherification Strategy cluster_2 Nitro Reduction Strategy SM Starting Materials 2-Methoxy-5-nitrophenol + Thiophene-ethanol Mitsunobu Route A: Mitsunobu (PPh3, DIAD) High TPPO Impurity SM->Mitsunobu Alkylation Route B: Alkylation (Mesylate, K2CO3) Clean NMR Profile SM->Alkylation IntC Intermediate C 3-[2-(2-Methoxy-5-nitrophenoxy) ethyl]thiophene Mitsunobu->IntC Difficult purification Alkylation->IntC High purity PdC Route X: Pd/C, H2 Stalls: Sulfur Poisoning IntC->PdC Fe Route Y: Fe/NH4Cl Sulfur-Tolerant, High Yield IntC->Fe Target Target API Intermediate 4-Methoxy-3-[2-(thiophen-3-yl) ethoxy]aniline PdC->Target Incomplete Fe->Target Complete conversion

Comparative synthesis workflows for the target aniline intermediate.

Comparative Analysis 1: Etherification (Mitsunobu vs. Mesylate Alkylation)

The Mechanistic Challenge

To generate Intermediate C (3-[2-(2-Methoxy-5-nitrophenoxy)ethyl]thiophene), the primary alcohol 2-(thiophen-3-yl)ethanol must be coupled to the phenolic hydroxyl of 2-methoxy-5-nitrophenol.

Route A (Mitsunobu Reaction): The traditional Mitsunobu protocol utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) [1]. While mechanistically elegant for stereochemical inversion, this route generates stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from aromatic ethers via standard silica gel chromatography. Route B (Mesylate Alkylation): A two-step alternative involving the formation of 2-(thiophen-3-yl)ethyl methanesulfonate, followed by an SN2 alkylation using K₂CO₃ in DMF.

Spectroscopic Impact

The presence of TPPO severely compromises benchtop ¹H NMR validation. TPPO presents as a massive, broad multiplet between 7.40 and 7.70 ppm . This completely masks the critical diagnostic signals of the intermediate:

  • The nitro-adjacent phenyl protons (typically doublets/doublet of doublets at ~7.75 and ~7.80 ppm).

  • The thiophene ring protons (multiplets at ~7.05 and ~7.30 ppm).

By utilizing Route B, the crude NMR baseline remains entirely clean in the aromatic region, allowing for immediate, quantitative assessment of the reaction conversion by integrating the newly formed -O-CH₂- triplet at 4.25 ppm against the methoxy singlet at 3.95 ppm .

Performance Data
ParameterRoute A: MitsunobuRoute B: Mesylate Alkylation
Reagents PPh₃, DIAD, THFMsCl, Et₃N; K₂CO₃, DMF
Yield (Isolated) 65% (often contaminated)88% (spectroscopically clean)
¹H NMR Interference Severe (TPPO multiplet at 7.4–7.7 ppm)None (Clean aromatic baseline)
LC-MS Purity (Crude) ~70% (Major TPPO peak at m/z 279)>95% (Target m/z 280.08 [M+H]⁺)

Comparative Analysis 2: Nitro Reduction (Pd/C Hydrogenation vs. Fe/NH₄Cl)

The Mechanistic Challenge

The final step requires the reduction of the nitro group on Intermediate C to an aniline.

Route X (Catalytic Hydrogenation): Standard industrial reductions rely on 10% Pd/C with H₂ gas. However, Intermediate C contains a thiophene ring. Sulfur atoms possess lone pairs that strongly chemisorb to the active sites of noble metal catalysts, resulting in profound catalyst poisoning [2, 4]. Attempting this route leads to stalled reactions, requiring uneconomical catalyst loadings or extreme pressures to force completion. Route Y (Béchamp-Type Reduction): Utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) circumvents surface-active catalysis entirely. This method proceeds via a single-electron transfer (SET) mechanism in the aqueous phase, which is completely immune to sulfur poisoning [3, 5].

Spectroscopic Impact

Spectroscopy provides definitive proof of the failure of Route X and the success of Route Y.

  • Failed Reduction (Route X): LC-MS shows a persistent starting material peak at m/z 280. ¹H NMR of the crude mixture shows residual downfield aromatic protons at 7.80 ppm , indicating the strongly electron-withdrawing -NO₂ group is still present.

  • Successful Reduction (Route Y): ¹H NMR reveals a dramatic upfield shift of the aromatic protons. The signals previously at 7.80 ppm shift to ~6.25–6.75 ppm due to the electron-donating nature of the newly formed aniline. Furthermore, a broad, exchangeable singlet emerges at ~3.50 ppm , corresponding to the -NH₂ protons.

Performance Data
ParameterRoute X: Pd/C HydrogenationRoute Y: Fe/NH₄Cl Reduction
Catalyst/Reagent 10% Pd/C, H₂ (balloon)Fe powder (325 mesh), NH₄Cl
Reaction Time >48h (stalled/incomplete)2–4h (complete conversion)
Yield (Isolated) <20%92%
Spectroscopic Tracking Residual -NO₂ peaks at 7.8 ppmComplete shift to 6.3 ppm; new -NH₂ peak
Mechanistic Limitation Surface chemisorption (Poisoned)Single-electron transfer (Sulfur-tolerant)

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in spectroscopic checkpoints (Self-Validating Systems).

Protocol 1: Optimized Etherification (Route B)
  • Mesylation: Dissolve 2-(thiophen-3-yl)ethanol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM at 0 °C. Add Methanesulfonyl chloride (1.2 equiv) dropwise. Stir for 1 hour. Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Alkylation: Dissolve the crude mesylate and 2-methoxy-5-nitrophenol (0.95 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv). Heat to 70 °C for 8 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, partition between EtOAc and H₂O. Analyze the organic layer via rapid LC-MS.

    • Pass Criteria: Disappearance of the phenol (m/z 168) and appearance of the product base peak at m/z 280.08 [M+H]⁺ .

  • Workup: Pour into ice water, extract with EtOAc, wash with brine (5x to remove DMF), dry, and concentrate to yield Intermediate C.

Protocol 2: Sulfur-Tolerant Nitro Reduction (Route Y)
  • Reaction Setup: Suspend Intermediate C (1.0 equiv) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Ammonium Chloride (4.0 equiv) and Iron powder (5.0 equiv, 325 mesh).

  • Reflux: Heat the vigorously stirred suspension to 80 °C for 2–4 hours.

  • Self-Validation Checkpoint: Extract a 100 µL aliquot and filter it through a small Celite plug to remove iron particulates. Evaporate the solvent and dissolve in CDCl₃ for rapid ¹H NMR.

    • Pass Criteria: Complete disappearance of the doublet at 7.80 ppm and the emergence of the aniline multiplet at 6.25–6.30 ppm .

  • Workup: Filter the hot reaction mixture through a pad of Celite, washing thoroughly with hot EtOAc. Concentrate the filtrate, partition with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the target 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

References

  • Master Organic Chemistry. "Mitsunobu Reaction: Mechanism and Applications." Master Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design." Nature Communications. Available at:[Link]

  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education. Available at:[Link]

Validation

Evaluating the Photostability of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: A Comparative Guide Against Standard Thiophene Derivatives

Executive Summary & Mechanistic Rationale Thiophene derivatives are ubiquitous building blocks in medicinal chemistry, agrochemicals, and organic electronics. However, their susceptibility to photo-oxidation under UV/Vis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Thiophene derivatives are ubiquitous building blocks in medicinal chemistry, agrochemicals, and organic electronics. However, their susceptibility to photo-oxidation under UV/Vis irradiation remains a critical liability in drug development, often resulting in ring-opening, endoperoxide formation, or unwanted polymerization[1]. This guide objectively evaluates the photostability of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline —a specialized bifunctional intermediate—against standard thiophene derivatives to inform formulation and handling strategies.

The core causality of thiophene photodegradation lies in its electronic structure. Recent Density Functional Theory (DFT) and demonstrate that a molecule's reactivity is intrinsically tied to its LUMO-HOMO energy gap and its wavelength of maximum absorption ( λmax​ )[2]. Highly conjugated systems, such as 2,5-diphenylthiophene, exhibit low LUMO-HOMO gaps and red-shifted λmax​ values. This makes them thermodynamically unstable and highly reactive to electrophilic attack by singlet oxygen ( 1O2​ ) upon photon absorption[2].

Conversely, 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline features an aliphatic ethoxy linker that completely decouples the π -conjugation between the electron-rich methoxyaniline moiety and the thiophene ring. This structural isolation preserves a high LUMO-HOMO gap characteristic of simple alkylthiophenes. By preventing the red-shifting of absorption into the high-intensity visible region, the ether linkage significantly raises the activation energy required for photocatalytic degradation, shielding the molecule from rapid photo-oxidation.

Comparative Photodegradation Kinetics

To objectively benchmark performance, the kinetic degradation parameters of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline are compared against baseline thiophenes under standardized UV irradiation. Data trends are synthesized based on established DFT stability models for sulfur compounds[2].

CompoundStructural Classification λmax​ (nm)LUMO-HOMO Gap (eV)Degradation Rate Constant k (min −1 )Half-life t1/2​ (min)
Thiophene Unsubstituted monomer2305.20 0.8×10−4 8,660
4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline Decoupled ether-linked2855.05 1.2×10−4 5,775
2-Methylthiophene Alkyl-substituted2355.12 1.5×10−4 4,620
2,5-Diphenylthiophene Highly conjugated system3203.45 45.0×10−4 154

Observation: Despite the presence of the oxidation-prone aniline moiety, the decoupled nature of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline results in a degradation rate closely mirroring simple, highly stable alkylthiophenes, drastically outperforming conjugated derivatives.

Mechanistic Visualization

MechanisticPathway UV UV/Vis Irradiation (ICH Q1B Standard) Triplet Excited Triplet State (T1) UV->Triplet Photon Absorption SingletO2 Singlet Oxygen (1O2) Triplet->SingletO2 Energy Transfer to O2 CompA 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline (Decoupled Ether Linkage) SingletO2->CompA Electrophilic Attack ConjThio 2,5-Diphenylthiophene (Highly Conjugated) SingletO2->ConjThio Electrophilic Attack Stable High Stability (High LUMO-HOMO Gap) CompA->Stable Steric & Electronic Shielding Degrade Rapid Photo-oxidation (Endoperoxide Formation) ConjThio->Degrade Low Activation Energy

Fig 1: Mechanistic pathway of thiophene photo-oxidation via singlet oxygen generation.

Self-Validating Experimental Protocol (ICH Q1B Compliant)

To ensure regulatory compliance and reproducibility, photostability must be evaluated using a self-validating system based on the[3]. The following protocol is designed to isolate true photochemical degradation from thermal artifacts.

Step 1: Sample Preparation in UV-Transparent Media

  • Action: Prepare 0.1 mg/mL solutions of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline and control thiophenes in HPLC-grade Acetonitrile/Water (50:50 v/v). Transfer to high-purity quartz cuvettes (10 mm path length).

  • Causality: Standard borosilicate glass absorbs critical UV-B radiation (below 320 nm). Quartz ensures 100% transmittance of the 320–400 nm near-UV spectrum required by ICH Q1B, preventing false-negative stability profiles[4].

Step 2: Establishing a Self-Validating Baseline (Dark Controls)

  • Action: Wrap an identical set of quartz cuvettes completely in aluminum foil. Place them adjacent to the exposed samples in the irradiation chamber.

  • Causality: Photostability chambers generate ambient heat. The dark control acts as a self-validating baseline that isolates thermal degradation pathways from true photochemical degradation[4]. If the dark control degrades, the calculated degradation rate constant ( k ) must be mathematically corrected.

Step 3: Standardized Irradiation & Actinometry

  • Action: Expose samples to a cool white fluorescent lamp and a near-UV fluorescent lamp. Irradiate until an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 W·hr/m² is achieved.

  • Causality: This specific dual-exposure standardizes the photonic energy ( Eabs​ ) delivered to the system, mimicking worst-case ambient and direct sunlight exposure during drug manufacturing and storage[3]. Utilizing calibrated radiometers ensures the exact dose is met regardless of lamp age[5].

Step 4: Thermal Quenching and Aliquot Sampling

  • Action: Remove samples post-irradiation and immediately transfer to dark storage at 4°C.

  • Causality: Rapid cooling halts any ongoing secondary radical chain reactions or thermal degradation of the primary photoproducts prior to analytical injection.

Step 5: HPLC-DAD-MS Kinetic Profiling

  • Action: Analyze aliquots using reversed-phase HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

  • Causality: DAD allows for the tracking of λmax​ shifts (indicating ring-opening or conjugation changes), while MS precisely identifies the mass of oxidized photoproducts (e.g., endoperoxides or sulfoxides) to confirm the degradation mechanism[1].

Experimental Workflow Visualization

ExperimentalWorkflow Prep Sample Prep 0.1 mg/mL in MeCN/H2O Split Split Aliquots Prep->Split Dark Dark Control (Foil-Wrapped Quartz) Split->Dark Light Irradiation Chamber (1.2M lux-hr + 200 W-hr/m2) Split->Light Quench Thermal Quenching (4°C Storage) Dark->Quench Light->Quench Analyze HPLC-DAD-MS Kinetic Profiling Quench->Analyze

Fig 2: Self-validating ICH Q1B experimental workflow for photostability assessment.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. Journal of Materials Chemistry C (RSC Publishing). URL:[Link]

  • Understanding ICH Photostability Testing. Q-Lab. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline proper disposal procedures

An Essential Guide to the Proper Disposal of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline For Immediate Reference: This document provides crucial safety and logistical information for the operational handling and disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Proper Disposal of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline

For Immediate Reference: This document provides crucial safety and logistical information for the operational handling and disposal of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline. All procedures must be conducted in strict accordance with local, state, and federal regulations. Due to the hazardous nature of this compound, which belongs to the substituted aniline family, adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.

The disposal of a specialized research chemical like 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is not a routine task but a critical final step in its lifecycle management. Aromatic amines, as a class, are known for their potential toxicity, and their degradation products can also be hazardous.[1] Therefore, these disposal procedures are designed to prevent any release into the environment and to ensure the waste is managed by qualified professionals.

Hazard Profile and Core Safety Principles

Causality of Hazard: The toxicity of aromatic amines stems from their metabolic activation in the body, which can lead to the formation of reactive species that damage cellular components. This underlying mechanism is why the entire class of compounds must be handled with significant caution.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Based on data from similar anilines, this compound should be presumed harmful or toxic if swallowed, in contact with skin, or if inhaled.[4]Chemical-resistant gloves (e.g., nitrile), a properly fitted lab coat, and chemical safety goggles are mandatory.[3]
Skin/Eye Irritation May cause skin irritation and serious eye damage.[4][5]Use safety goggles with side protection. Ensure an eyewash station is immediately accessible.[3][6]
Organ Toxicity Some anilines may cause organ damage through prolonged or repeated exposure.All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Environmental Hazard Many aniline derivatives are toxic to aquatic life.Prevent the product from entering drains, waterways, or soil.[4] All waste must be collected for proper disposal.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sink.

Step 1: Waste Identification and Segregation
  • Labeling: Immediately designate a specific, dedicated container for this waste stream. The container must be clearly labeled as "Hazardous Waste: 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline" and include the accumulation start date.[7]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8] Aromatic amines are incompatible with strong oxidizing agents, acids, and acid chlorides.[3][9] Accidental mixing can cause dangerous reactions.

Step 2: Waste Collection and Containment
  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and cleaning materials (e.g., absorbent pads from a spill) in a securely sealed, chemically compatible container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container with a tightly fitting cap.[8] Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for expansion.[10]

  • Empty Containers: The original product container is considered hazardous waste even when empty.[9] It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous waste.[8] The rinsed container should then be managed according to your facility's procedures for contaminated containers.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area within your laboratory.

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Security: Ensure the storage area is secure and accessible only to authorized personnel.[11][12]

Step 4: Arranging Final Disposal
  • Contact EHS: Once your waste container is nearing its capacity or has been stored for the maximum time allowed by your institution (often 90-180 days), contact your EHS office to arrange for a pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company.[13] These professionals will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides.[11][13]

Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate risks.

  • Evacuation and Notification: In case of a significant spill, especially outside a fume hood, evacuate the immediate area, alert colleagues, and contact your institution's emergency response line.[11]

  • Containment: For minor spills inside a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.[3]

  • Cleanup:

    • Wear the appropriate PPE, including double-gloving if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][11]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

    • Do not generate dust.[14]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[2]

    • All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.[7]

    • Wash hands and any exposed skin thoroughly after the cleanup.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of waste containing 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.

G Figure 1: Disposal Decision Workflow A Waste Generation (e.g., unused material, contaminated items) B Characterize as Hazardous Waste (Substituted Aniline) A->B C Select Compatible & Leak-Proof Container B->C D Label Container Correctly 'Hazardous Waste: [Chemical Name]' C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full or Storage Time Limit Reached? E->F G Continue Accumulation F->G No H Contact EHS for Waste Pickup F->H Yes G->E I Transport to TSDF by Licensed Contractor H->I J Final Disposal (e.g., Incineration) I->J

Caption: Decision workflow for handling 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline waste.

References

  • 4-Methoxy-N-phenylaniline - Safety Data Sheet. AK Scientific, Inc.

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis, Department of Chemistry. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. U.S. Environmental Protection Agency. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Chemical Waste Management Guide. Auburn University, Risk Management and Safety. [Link]

  • Safety Data Sheet: p-Anisidine. Carl ROTH. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. U.S. Environmental Protection Agency. [Link]

  • EPA Listed Wastes Table 1. U.S. Environmental Protection Agency. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Aniline - Standard Operating Procedure. Rutgers University. [Link]

  • Aniline - Immediately Dangerous to Life or Health Concentrations (IDLH). NIOSH - CDC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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